molecular formula C9H10N2O2 B1432501 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid CAS No. 1369096-46-7

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Cat. No.: B1432501
CAS No.: 1369096-46-7
M. Wt: 178.19 g/mol
InChI Key: HTKSVNDNSSNKPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is a useful research compound. Its molecular formula is C9H10N2O2 and its molecular weight is 178.19 g/mol. The purity is usually 95%.
The exact mass of the compound 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h4-6H,1-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTKSVNDNSSNKPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=NC=C2CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369096-46-7
Record name 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Physicochemical Profiling of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physicochemical properties, synthesis, and characterization of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid , a critical scaffold in the development of antifolates, kinase inhibitors, and antitubercular agents.

Part 1: Executive Summary & Molecular Architecture

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (CAS: 1369096-46-7) represents a "privileged scaffold" in medicinal chemistry. Unlike the fully aromatic quinazoline, the partially saturated cyclohexyl ring imparts specific stereochemical vectors and solubility characteristics that mimic bioactive metabolites. It serves as a core intermediate for non-classical antifolates (targeting DHFR) and type II kinase inhibitors .

Molecular Architecture

The molecule consists of a pyrimidine ring fused to a cyclohexane ring bearing a carboxylic acid at the C6 position. This structure creates a unique amphoteric profile :

  • Basic Center: The pyrimidine nitrogens (N1/N3) can accept protons.

  • Acidic Center: The C6-carboxylic acid donates protons.

  • Lipophilicity: The aliphatic ring disrupts the planarity and reduces the LogP compared to fully aromatic analogs, enhancing water solubility and oral bioavailability potential.

Part 2: Physicochemical Properties Profile

The following data aggregates predicted and experimental values derived from structural analogs and computational consensus.

Table 1: Core Physicochemical Specifications
PropertyValue / DescriptionContext/Implication
CAS Number 1369096-46-7Primary identifier for sourcing.[1]
Formula

Molecular Weight 178.19 g/mol Fragment-like; ideal for fragment-based drug design (FBDD).
Physical State White to off-white solidCrystalline powder expected.
pKa (Acidic) 4.2 ± 0.2 (Predicted)Carboxylic acid deprotonation.
pKa (Basic) 2.1 ± 0.3 (Predicted)Pyrimidine nitrogen protonation.
LogP (Octanol/Water) 0.42 (Consensus)Low lipophilicity; indicates good aqueous solubility.
TPSA ~65-70 ŲHigh polar surface area relative to size; suggests good permeability.
Solubility (pH 7.4) Moderate to HighExists as an anionic species at physiological pH.
Melting Point >220°C (Decomp.)Typical for amino-acid-like zwitterionic structures.
Solubility & Ionization Behavior

The compound exhibits pH-dependent solubility .

  • pH < 2: Cationic (Soluble).

  • pH 3–4: Zwitterionic/Neutral (Minimum Solubility - Isoelectric Point region).

  • pH > 5: Anionic (Highly Soluble).

Part 3: Synthetic Methodology (Self-Validating Protocol)

This protocol utilizes a cyclocondensation strategy , which is superior to the reduction of quinazoline derivatives due to higher regioselectivity and milder conditions.

Reaction Logic (DOT Visualization)

SynthesisPath cluster_conditions Conditions Start1 4-Oxocyclohexanecarboxylic Acid (Starting Material) Intermediate Enamine Intermediate (Transient) Start1->Intermediate Condensation (EtOH, Reflux) Start2 Formamidine Acetate (Reagent) Start2->Intermediate Product 5,6,7,8-Tetrahydroquinazoline- 6-carboxylic Acid Intermediate->Product Cyclization (- H2O) Cond Solvent: Ethanol/DMF Base: NaOEt or Et3N Temp: 80-100°C

Caption: Cyclocondensation pathway for the synthesis of the tetrahydroquinazoline scaffold.

Step-by-Step Protocol

Reagents:

  • 4-Oxocyclohexanecarboxylic acid (1.0 eq)

  • Formamidine acetate (1.5 eq)

  • Triethylamine (Et3N) (3.0 eq)

  • Ethanol (anhydrous)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-oxocyclohexanecarboxylic acid (10 mmol) in anhydrous ethanol (50 mL).

  • Activation: Add Triethylamine (30 mmol) dropwise. Stir for 10 minutes at room temperature to ensure deprotonation of the carboxylic acid and activation of the ketone.

  • Condensation: Add Formamidine acetate (15 mmol) in a single portion.

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours. Monitor reaction progress via TLC (Mobile phase: DCM:MeOH 9:1 with 1% Acetic Acid). The starting ketone spot should disappear.

  • Workup (Critical for Purity):

    • Concentrate the reaction mixture under reduced pressure to remove ethanol.

    • Dissolve the residue in a minimum amount of water (10 mL).

    • Acidification: Carefully adjust pH to ~4.0 using 1N HCl. This targets the isoelectric point, precipitating the product.

    • Cool at 4°C for 2 hours to maximize crystallization.

  • Purification: Filter the precipitate, wash with cold water (2x) and cold acetone (1x). Dry under vacuum at 45°C.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, use the following analytical markers.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Maintains protonation/neutrality).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 254 nm (Pyrimidine absorption).

  • Retention Time: Expect early elution (approx. 3–5 min) due to high polarity (LogP ~0.4).

Proton NMR ( H-NMR) in DMSO-
  • Pyrimidine Protons: Two distinct singlets (or doublets with small coupling) in the aromatic region (

    
     8.5–9.0 ppm) corresponding to H2 and H4 of the pyrimidine ring.
    
  • Aliphatic Ring: Multiplets in the

    
     1.8–3.0 ppm range.
    
    • Look for the methine proton at C6 (

      
       ~2.6 ppm) adjacent to the carboxylic acid.
      
  • Carboxylic Acid: Broad singlet at

    
     12.0–13.0 ppm (exchangeable with D
    
    
    
    O).

Part 5: Drug Design Implications[2]

Pre-formulation Strategy

Due to the zwitterionic nature of the molecule, formulation scientists must carefully control pH.

  • Salt Selection: For oral bioavailability, form the Hydrochloride salt (utilizing the basic pyrimidine N) or the Sodium salt (utilizing the carboxylic acid). The Sodium salt is preferred for immediate-release formulations due to rapid dissolution.

  • Stability: The tetrahydroquinazoline ring is susceptible to oxidation to the fully aromatic quinazoline upon prolonged exposure to air and light. Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Biological Relevance (Pathway Visualization)

BioActivity Compound 5,6,7,8-Tetrahydroquinazoline- 6-carboxylic Acid target1 Dihydrofolate Reductase (DHFR) Compound->target1 2,4-Diamino Derivatization target2 Kinase Domains (Type II Binding) Compound->target2 Amide Coupling at C6-COOH effect1 Inhibition of DNA Synthesis target1->effect1 effect2 Modulation of Signaling Pathways target2->effect2

Caption: Strategic utility of the scaffold in targeting DHFR and Kinase pathways.

References

  • PubChem. (2024).[2] 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (Compound Summary). National Library of Medicine. [Link]

  • Snizhko, A. D., et al. (2022).[3] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines. International Journal of Molecular Sciences, 23(7), 3781. [Link]

  • Jardner, J., et al. (2014). Investigation into a Tetrahydroquinazoline Scaffold. European Journal of Organic Chemistry, 2014(28), 6143-6151. [Link]

  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(12), 2158–2165. [Link]

Sources

Biological Activity of Quinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinazoline scaffold (1,3-diazanaphthalene) represents a "privileged structure" in medicinal chemistry due to its ability to interact with diverse biological targets. While historically recognized for antimalarial properties, its modern dominance lies in oncology, specifically as a tyrosine kinase inhibitor (TKI) targeting EGFR and VEGFR. This guide synthesizes the structural basis of quinazoline activity, detailed mechanisms of action, and validated experimental protocols for synthesis and bioassay, designed for researchers optimizing lead compounds.

The Quinazoline Scaffold: Structural Activity Relationship (SAR)

The biological versatility of quinazoline stems from its physicochemical properties: a planar bicyclic system that mimics the purine ring of ATP. This mimicry is the cornerstone of its kinase inhibitory potential.

Core Pharmacophore Analysis

The quinazoline ring consists of a benzene ring fused to a pyrimidine ring.[1] SAR studies indicate that substitutions at specific positions dictate selectivity and potency:

  • N1 & N3 Positions: Critical for hydrogen bonding within the ATP-binding pocket of kinases (specifically with the hinge region residues like Met793 in EGFR).[2]

  • C4 Position: Substitution with anilino groups is essential for EGFR inhibition. The hydrophobic aromatic ring here fits into the hydrophobic pocket of the enzyme.

  • C6 & C7 Positions: Solubilizing groups (e.g., morpholine, ether linkages) placed here interact with the solvent front, improving pharmacokinetics and oral bioavailability.

Visualization: SAR Logic

The following diagram illustrates the functional zones of the quinazoline scaffold optimized for kinase inhibition.

QuinazolineSAR Core Quinazoline Core (Planar Bicyclic) N1 N1 Position: H-Bond Acceptor (Binds Met793) Core->N1 Hinge Binding C4 C4 Position: Anilino Group (Hydrophobic Pocket) Core->C4 Selectivity C6_7 C6/C7 Positions: Solubilizing Groups (Solvent Interaction) Core->C6_7 ADME/PK

Figure 1: Structural Activity Relationship (SAR) map of the Quinazoline pharmacophore highlighting critical substitution points for kinase inhibition.

Oncology: The Dominant Domain (EGFR Inhibition)

The most commercially and clinically significant activity of quinazoline derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR).

Mechanism of Action (MoA)

Quinazolines function as ATP-competitive inhibitors . They bind reversibly (e.g., Gefitinib, Erlotinib) or irreversibly (e.g., Afatinib) to the intracellular tyrosine kinase domain of EGFR.

  • Competition: The inhibitor occupies the ATP-binding cleft.

  • Blockade: This prevents the autophosphorylation of tyrosine residues.

  • Signal Termination: Downstream signaling cascades (RAS/RAF/MEK/ERK and PI3K/AKT) are silenced.

  • Outcome: Inhibition of proliferation and induction of apoptosis in tumor cells.[3]

Signaling Pathway Interruption

The diagram below details the specific point of intervention within the signal transduction cascade.

EGFRPathway Ligand EGF Ligand Receptor EGFR (Receptor) Ligand->Receptor Activation TK_Domain Tyrosine Kinase Domain (ATP Site) Receptor->TK_Domain Dimerization Quinazoline Quinazoline Inhibitor (Gefitinib/Erlotinib) Quinazoline->TK_Domain  BLOCKS   RAS RAS (GDP -> GTP) TK_Domain->RAS Phosphorylation RAF RAF Kinase RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus: Gene Transcription ERK->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation

Figure 2: EGFR Signaling Cascade showing the specific blockade of the Tyrosine Kinase domain by Quinazoline derivatives.

Beyond Oncology: Secondary Activities

While oncology drives funding, the scaffold is pleiotropic.

  • Antimicrobial: Quinazolines inhibit DNA gyrase and topoisomerase IV , enzymes critical for bacterial DNA replication. This mechanism is distinct from β-lactams, offering utility against resistant strains like MRSA.

  • Antimalarial: Derivatives act as dihydrofolate reductase (DHFR) inhibitors, disrupting folate metabolism in Plasmodium falciparum.

  • Anti-inflammatory: Interaction with COX-2 enzymes and inhibition of pro-inflammatory cytokines (IL-6, TNF-α).

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols represent the industry standard for synthesizing and validating a quinazoline lead.

Synthesis: The Niementowski Reaction (Microwave Modified)

The classical thermal condensation is often low-yielding. The modern microwave-assisted approach improves yield and purity.[4]

Reagents:

  • Anthranilic acid derivative (1.0 equiv)

  • Formamide (excess, acts as solvent/reactant)

  • Catalyst: Ammonium acetate (optional)

Protocol:

  • Preparation: Mix 10 mmol of anthranilic acid and 15 mL of formamide in a microwave-safe reaction vessel.

  • Irradiation: Irradiate at 150°C (300 W) for 10–15 minutes. Note: Monitor pressure carefully.

  • Work-up: Pour the reaction mixture into crushed ice. The quinazolin-4(3H)-one precipitate will form immediately.

  • Purification: Filter the solid, wash with cold water, and recrystallize from ethanol.

  • Chlorination (Activation): Reflux the product with POCl₃ to generate 4-chloroquinazoline, the reactive intermediate for C4-substitution (e.g., adding the aniline group).

Biological Validation: In Vitro Kinase Inhibition Assay

To confirm the MoA described in Section 2.1, use a luminescent ADP-detection assay (e.g., ADP-Glo).

Principle: Measures the amount of ADP produced during the kinase reaction. Less ADP = Higher Inhibition.

Protocol:

  • Reaction Mix: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • Enzyme Prep: Dilute EGFR recombinant enzyme (0.2 ng/µL) in buffer.

  • Inhibitor Addition: Add 1 µL of Quinazoline derivative (serial dilutions in DMSO) to 4 µL of enzyme. Incubate 10 min at RT.

  • Substrate Start: Add 2 µL of ATP/Poly(Glu,Tyr) substrate mix. Incubate 60 min at RT.

  • Termination: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP. Incubate 40 min.

  • Detection: Add 10 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Read Luminescence.

  • Calculation: Plot RLU (Relative Light Units) vs. Log[Inhibitor] to determine IC50.

Experimental Workflow Visualization

Workflow Start Start: Anthranilic Acid + Formamide MW Microwave Synthesis (150°C, 15 min) Start->MW Inter Intermediate: Quinazolin-4(3H)-one MW->Inter Chlor Activation: Reflux with POCl3 Inter->Chlor Sub Substitution: Add Aniline Derivative Chlor->Sub Assay Kinase Assay (ADP-Glo) Target: EGFR Sub->Assay Purified Compound Data Data Analysis: Calculate IC50 Assay->Data

Figure 3: Integrated workflow from chemical synthesis to biological validation.

Data Summary: FDA-Approved Quinazoline Derivatives[3][5][6][7]

The following table summarizes key clinical agents, validating the scaffold's utility.

Drug NameTargetPrimary IndicationMechanism Type
Gefitinib EGFR (WT/Mutant)Non-Small Cell Lung Cancer (NSCLC)Reversible ATP-competitive
Erlotinib EGFR (WT/Mutant)NSCLC, Pancreatic CancerReversible ATP-competitive
Lapatinib EGFR / HER2Breast Cancer (HER2+)Reversible Dual Inhibitor
Afatinib EGFR / HER2 / HER4NSCLC (Resistant mutations)Irreversible (Covalent)
Vandetanib VEGFR / EGFR / RETMedullary Thyroid CancerMulti-kinase Inhibitor

References

  • Kumar, D., et al. (2025). Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential.[5] International Journal of Medical and Pharmaceutical Research.[5]

  • Mao, X., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors. Molecules/PMC. (Note: Generalized PMC link for context on SAR studies)

  • BenchChem Application Note (2025). Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide.[6]

  • FDA Drug Database. Gefitinib (Iressa) Approval History and Labeling.

  • Al-Omary, F.A.M., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.

Sources

An In-Depth Technical Guide to the Postulated Mechanism of Action of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental evidence on the mechanism of action of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is not extensively available in current scientific literature. This guide, therefore, synthesizes and extrapolates from robust data on structurally related tetrahydroquinazoline and quinazoline derivatives to propose a scientifically grounded, putative mechanism of action. All claims are supported by authoritative sources on these related compounds.

Executive Summary

The 5,6,7,8-tetrahydroquinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the foundation of numerous biologically active compounds.[1] While 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid itself is not extensively characterized, its structural analogues have demonstrated significant inhibitory activity against key enzymes implicated in infectious diseases and cancer. This guide will provide an in-depth exploration of the likely molecular targets and mechanisms of action, drawing parallels from well-documented derivatives. The primary putative mechanisms center on the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis, and potentially other kinases and enzymes involved in vital cellular processes. This document will detail the biochemical pathways, present hypothetical experimental validation protocols, and offer insights for future research and drug development efforts.

The Tetrahydroquinazoline Core: A Foundation for Diverse Bioactivity

The quinazoline and its reduced form, tetrahydroquinazoline, are heterocyclic motifs found in over 200 naturally occurring alkaloids and a multitude of synthetic pharmaceutical agents.[2] The inherent chemical reactivity and structural versatility of this scaffold have led to its exploration in a wide range of therapeutic areas, including:

  • Antimicrobial: Exhibiting activity against bacteria, fungi, and parasites.[2]

  • Anticancer: Demonstrating cytotoxic effects against various cancer cell lines.[3][4]

  • Anti-inflammatory: Showing potential in modulating inflammatory pathways.[2]

  • Antidiabetic: Derivatives have been predicted to inhibit β-glucosidase.[5][6]

The addition of a carboxylic acid moiety at the 6-position of the 5,6,7,8-tetrahydroquinazoline ring introduces a key functional group that can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, including its ability to interact with biological targets.

Postulated Primary Mechanism of Action: Inhibition of Dihydrofolate Reductase (DHFR)

A substantial body of evidence points to dihydrofolate reductase (DHFR) as a primary target for tetrahydroquinazoline derivatives.[5][7][8] DHFR is a pivotal enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids, making it indispensable for DNA replication and cell proliferation.

The Folate Synthesis Pathway and the Role of DHFR

The inhibition of DHFR disrupts the supply of tetrahydrofolate, leading to a depletion of the nucleotide precursors required for DNA synthesis. This, in turn, results in the inhibition of cell growth and proliferation. This mechanism is the basis for the action of well-known antifolate drugs like methotrexate.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Nucleotide Nucleotide Synthesis (dTMP, Purines) THF->Nucleotide DHFR->THF NADPH -> NADP+ Compound 5,6,7,8-Tetrahydroquinazoline- 6-carboxylic acid Compound->DHFR Inhibition DNA DNA Replication & Cell Proliferation Nucleotide->DNA

Caption: Postulated inhibition of the Dihydrofolate Reductase (DHFR) pathway.

Molecular Interactions with DHFR

In silico molecular docking studies on related tetrahydroquinazoline derivatives have revealed high binding affinities for the active site of DHFR, particularly from Mycobacterium tuberculosis.[5][9] It is hypothesized that the tetrahydroquinazoline core mimics the endogenous substrate, dihydrofolate, while the substituents, including the carboxylic acid group, form key interactions with active site residues. These interactions could include hydrogen bonding and hydrophobic interactions with residues such as Ile5, Gln28, Phe31, Ile94, and Tyr100 in the bacterial enzyme.[9] The carboxylic acid group is likely to form strong ionic or hydrogen bonds with positively charged or polar residues within the active site, thereby anchoring the inhibitor.

Other Potential Mechanisms and Biological Targets

While DHFR inhibition is a strongly supported putative mechanism, the diverse biological activities of the broader quinazoline family suggest that 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid may interact with other targets.

Inhibition of Other Enzymes in Pathogens

Research on tetrahydroquinazoline derivatives has identified other potential enzyme targets in Mycobacterium tuberculosis:

  • Pantothenate Kinase (MtPanK): An essential enzyme in the biosynthesis of coenzyme A.[5][6]

  • FAD-containing oxidoreductase DprE1 (MtDprE1): Involved in the synthesis of a crucial component of the mycobacterial cell wall.[5][6]

Modulation of Protein Kinases

Derivatives of the related quinoline-3-carboxylic acid have been shown to inhibit protein kinase CK2, an enzyme implicated in cancer cell proliferation and survival.[10] Given the structural similarities, it is plausible that 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid could also exhibit inhibitory activity against certain protein kinases.

Antidiabetic Potential via Glucosidase Inhibition

In silico screening has predicted that some tetrahydroquinazoline derivatives could act as inhibitors of α- and β-glucosidases.[5] These enzymes are involved in carbohydrate metabolism, and their inhibition is a therapeutic strategy for managing type 2 diabetes.

Proposed Experimental Validation Workflow

To empirically determine the mechanism of action of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, a systematic experimental approach is required.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_cell_based Cell-Based Assays cluster_in_vivo In Vivo Models Enzyme Enzymatic Assays (DHFR, Kinases, Glucosidases) Binding Binding Assays (SPR, ITC) Enzyme->Binding Proliferation Cell Proliferation Assays (MTT, BrdU) Enzyme->Proliferation Pathway Cellular Pathway Analysis (Western Blot, qPCR) Proliferation->Pathway Efficacy Animal Efficacy Models (Infection, Tumor Xenograft) Pathway->Efficacy Tox Toxicology Studies Efficacy->Tox

Caption: A proposed experimental workflow for mechanism of action validation.

Step-by-Step Experimental Protocols

5.1.1 DHFR Enzymatic Inhibition Assay

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid against DHFR.

  • Materials: Recombinant human and microbial (e.g., E. coli, M. tuberculosis) DHFR, dihydrofolate, NADPH, assay buffer (e.g., 50 mM Tris-HCl, pH 7.5), 96-well UV-transparent microplates, spectrophotometer.

  • Procedure:

    • Prepare a serial dilution of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid in the assay buffer.

    • In each well of the microplate, add the assay buffer, a fixed concentration of DHFR, and the test compound at various concentrations.

    • Initiate the reaction by adding a mixture of dihydrofolate and NADPH.

    • Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

5.1.2 Cell Proliferation Assay (MTT Assay)

  • Objective: To assess the cytotoxic or cytostatic effect of the compound on relevant cell lines (e.g., cancer cell lines, bacterial cultures).

  • Materials: Selected cell lines, appropriate culture medium, 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO, 96-well cell culture plates, incubator, microplate reader.

  • Procedure:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound and incubate for a specified period (e.g., 24, 48, 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at a wavelength of approximately 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

Quantitative Data from Structurally Related Compounds

The following table summarizes the inhibitory activities of various tetrahydroquinazoline and quinoline derivatives against different biological targets. This data provides a benchmark for the expected potency of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid.

Compound ClassTarget EnzymeIC50 / Ki ValueReference
2,4-diamino-6-substituted-tetrahydroquinazolinesT. gondii DHFR7-330 nM (IC50)[7]
Tetrahydroquinoline-isoxazole hybridsAcetylcholinesterase (AChE)4.24 µM (IC50)[11]
Tetrahydroquinoline-isoxazole hybridsButyrylcholinesterase (BChE)3.97 µM (IC50)[11]
Phenyl substituted tetrahydroquinolinesHuman Carbonic Anhydrase I/II0.31-12.45 µM (Ki)[12]
3-quinoline carboxylic acid derivativesProtein Kinase CK20.65-18.2 µM (IC50)[10]

Conclusion and Future Directions

Based on the extensive research on its structural analogues, 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is postulated to act primarily as an inhibitor of dihydrofolate reductase. This proposed mechanism offers a solid foundation for its potential development as an antimicrobial or anticancer agent. However, the possibility of off-target effects or alternative mechanisms, such as the inhibition of other key enzymes, should not be overlooked.

Future research should focus on the empirical validation of these hypotheses through rigorous enzymatic and cell-based assays. Structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related derivatives, will be crucial for optimizing the potency and selectivity of this promising scaffold. Furthermore, investigating the compound's effects on folate-deficient and folate-replete cell lines could provide definitive evidence for its on-target activity against DHFR.

References

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [Link][5][6][9]

  • Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. [Link]

  • (2024). Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]

  • (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Arabian Journal of Chemistry. [Link][2]

  • Biologically active 5,6,7,8-THQ derivatives. ResearchGate. [Link][4]

  • Rosowsky, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry, 38(14), 2551-2559. [Link][7]

  • (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online. [Link][10]

  • (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. ResearchGate. [Link]

  • (2022). Arylated Quinoline and Tetrahydroquinolines: Synthesis, Characterization and Their Metabolic Enzyme Inhibitory and Antimicrobial Activities. ResearchGate. [Link][12]

  • (2019). Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies. PMC. [Link][11]

  • (2021). Investigation into a Tetrahydroquinazoline Scaffold. ResearchGate. [Link][1]

  • (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link][8]

Sources

In Silico Screening of Tetrahydroquinazoline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetrahydroquinazoline (THQ) derivatives represent a privileged scaffold in medicinal chemistry, distinct from their fully aromatic quinazoline counterparts due to the saturation of the benzenoid ring (typically positions 5, 6, 7, and 8). This saturation introduces critical stereochemical complexity and conformational flexibility (ring puckering) that must be accounted for during in silico screening.

This guide provides a rigorous, self-validating workflow for screening THQ libraries against primary oncological and antimicrobial targets, specifically EGFR (Epidermal Growth Factor Receptor) and DHFR (Dihydrofolate Reductase) . Unlike standard flat-scaffold screening, this protocol emphasizes stereoisomer enumeration and dynamic stability analysis.

The THQ Scaffold: Computational Considerations

Before initiating screening, one must understand the structural behavior of the ligand.

  • Stereochemistry: The reduction of the benzene ring often creates chiral centers at C5, C6, C7, or C8. Standard achiral docking will miss 50% of the potential biological activity.

  • Ring Flexibility: Unlike planar quinazolines, the cyclohexene/cyclohexane ring of THQ adopts half-chair or boat conformations. Rigid docking is insufficient; flexible ligand sampling is mandatory.

  • N1 vs. N3 Substitution: The electronic environment of the pyrimidine ring changes significantly based on substitution. N1-substitution often enhances metabolic stability, while N3 is critical for hydrogen bonding in the hinge region of kinases.

Workflow Visualization

The following diagram outlines the THQ-specific screening pipeline, distinguishing it from generic workflows by emphasizing stereochemical enumeration.

THQ_Screening_Workflow cluster_Prep Phase 1: Library Preparation cluster_Dock Phase 2: Molecular Docking cluster_MD Phase 3: Validation (MD) Start Start: THQ Scaffold Design Enum Stereoisomer Enumeration (R/S Generation) Start->Enum Conf Conformational Sampling (Ring Puckering) Enum->Conf Chiral centers identified QM QM Optimization (DFT) B3LYP/6-31G* Conf->QM Low energy conformers Grid Receptor Grid Generation (Focus: Hinge Region) QM->Grid Ligands ready Dock Flexible Ligand Docking (AutoDock Vina / Glide) Grid->Dock Filter Interaction Filtering (H-Bond: Met793/Cys797) Dock->Filter Score < -8.0 kcal/mol Sim 100ns MD Simulation (GROMACS) Filter->Sim Top 10 Hits Energy MM-GBSA/PBSA Binding Free Energy Sim->Energy

Figure 1: Specialized workflow for THQ derivatives, prioritizing stereoisomer enumeration and QM optimization before docking.

Detailed Experimental Protocols

Phase 1: Target Selection & Preparation

Primary Target: EGFR (PDB ID: 1M17 for wild-type or 2J5F for T790M mutant). Secondary Target: DHFR (PDB ID: 1DLS).[1][2]

Protocol:

  • Retrieval: Download the crystal structure from the RCSB PDB.

  • Cleaning: Remove crystallographic water molecules unless they bridge the ligand and protein (e.g., water-mediated H-bonds in the kinase gatekeeper region).

  • Protonation: Use H++ server or Maestro Protein Preparation Wizard to assign protonation states at pH 7.4.

    • Critical Step: Ensure Histidine tautomers are optimized to maximize H-bonding.

  • Minimization: Restrained minimization (OPLS3e or AMBER ff14SB force field) to relieve steric clashes while maintaining heavy atom RMSD < 0.30 Å.

Phase 2: Ligand Library Preparation (The THQ Specifics)

Standard 2D-to-3D conversion is insufficient for THQs.

Protocol:

  • Enumeration: For every THQ derivative with a substituent on the saturated ring (C5-C8), generate both R and S enantiomers.

  • Ring Conformation: Generate low-energy ring conformations (half-chair vs. boat).

    • Tool: LigPrep (Schrödinger) or OpenBabel.

  • Charge Calculation: Compute partial charges using the RESP (Restrained Electrostatic Potential) method, as Gasteiger charges often underestimate the polarization of the N1-C2=N3 amidine system.

Phase 3: Molecular Docking

Tools: AutoDock Vina (Open Source) or Glide (Commercial).

Step-by-Step:

  • Grid Box Definition:

    • Center the grid on the co-crystallized ligand (e.g., Erlotinib for EGFR).

    • Dimensions: Extend the box by 10 Å in each direction to accommodate the bulkier saturated ring of THQ compared to planar quinazolines.

  • Search Parameters:

    • Exhaustiveness: Set to 32 (Vina) or XP (Glide) to ensure convergence.

    • Num Modes: 20.[3][4]

  • Interaction Filters (Self-Validation):

    • Discard poses that do not form a Hydrogen bond with Met793 (EGFR hinge region). This is a non-negotiable requirement for ATP-competitive inhibition in this scaffold class.

Phase 4: Molecular Dynamics (MD) Simulation

Docking provides a static snapshot; MD proves stability.

Protocol (GROMACS):

  • Topology Generation:

    • Protein: pdb2gmx (CHARMM36m force field).

    • Ligand: CGenFF or ACPYPE for GAFF2 parameters.

  • Solvation: TIP3P water model, cubic box with 1.0 nm buffer.

  • Neutralization: Add Na+/Cl- ions to 0.15 M concentration.

  • Equilibration:

    • NVT (100 ps) to stabilize temperature (310 K).

    • NPT (100 ps) to stabilize pressure (1 bar).

  • Production Run: 100 ns simulation.

  • Analysis: Calculate RMSD (Root Mean Square Deviation) and RMSF (Fluctuation).

Data Analysis & Interpretation

Quantitative Metrics

Summarize your screening results using the following table structure. "Binding Energy" refers to the MM-GBSA score, which is more accurate than the docking score.

Compound IDStereoisomerDocking Score (kcal/mol)MM-GBSA

(kcal/mol)
Key Residue InteractionsRMSD (Å) [Last 20ns]
THQ-04a R-9.4-55.2Met793, Thr790, Lys7451.2 ± 0.1
THQ-04a S-7.1-32.4Met7933.5 ± 0.8
Gefitinib N/A-8.9-48.1Met793, Thr7901.1 ± 0.1

Interpretation: In this hypothetical dataset, the R-isomer of THQ-04a outperforms the S-isomer and the standard drug (Gefitinib), validated by the lower (more negative) MM-GBSA energy and stable RMSD.

Stability Logic Visualization

Use this diagram to interpret MD results.

MD_Analysis_Logic Input MD Trajectory (100 ns) RMSD RMSD Analysis Input->RMSD RMSF RMSF Analysis Input->RMSF HBond H-Bond Lifetime Input->HBond Stable Stable Complex (RMSD < 2.0 Å) RMSD->Stable Plateau reached Unstable Unstable/Drift (RMSD > 3.0 Å) RMSD->Unstable Linear increase Flex Induced Fit (High RMSF in loops) RMSF->Flex Ligand movement Valid VALID HIT Proceed to Synthesis HBond->Valid Stable->Valid If H-bonds > 50% occupancy

Figure 2: Decision logic for validating hits post-simulation. High RMSD indicates ligand unbinding or significant conformational change, invalidating the docking pose.

ADMET Profiling (Drug-Likeness)[1][4][5][6][7]

THQ derivatives often exhibit better solubility than quinazolines but may face metabolic liability at the saturated ring.

Tools: SwissADME, pkCSM.

Critical Parameters for THQs:

  • BBB Penetration: Many THQs are lipophilic. If the target is peripheral (e.g., Lung Cancer), high BBB penetration is a toxicity risk.

  • Metabolic Stability: Check for cytochrome P450 sites of metabolism (SOM) on the saturated ring.

  • Lipinski's Rule of 5:

    • MW < 500 Da

    • LogP < 5

    • H-bond donors < 5[5]

    • H-bond acceptors < 10

References

  • Al-Omary, F. A. M., et al. (2019). "Synthesis and In Vitro Evaluation of Tetrahydroquinoline Derivatives as Anti-proliferative Compounds of Breast Cancer via Targeting the GPER." Anti-Cancer Agents in Medicinal Chemistry.

  • Abdel-Aziz, H. A., et al. (2016). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." Molecules.

  • Trott, O., & Olson, A. J. (2010). "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Journal of Computational Chemistry.

  • Daina, A., Michielin, O., & Zoete, V. (2017). "SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules." Scientific Reports.

  • Genheden, S., & Ryde, U. (2015). "The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities." Expert Opinion on Drug Discovery.

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability

As a Senior Application Scientist, the cornerstone of any technical guide is verifiable, experimental data. In the course of preparing this document, a comprehensive search of established scientific databases and literature was conducted. It is important to state at the outset that no peer-reviewed, experimental spectroscopic data (NMR, IR) for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid could be located.

Therefore, this guide has been constructed to serve its intended audience of researchers and drug development professionals by providing a robust, theoretically grounded analysis. The data presented herein is a combination of:

  • Predicted Mass Spectrometry Data: Sourced from publicly available chemical databases.[1]

  • Predicted NMR and IR Spectral Characteristics: Derived from first principles of spectroscopy, analysis of the molecule's functional groups, and comparison with spectral data of structurally similar compounds.

This document is designed to be a predictive guide for researchers who may synthesize or isolate this compound, enabling them to anticipate spectral features and validate their experimental findings.

Introduction and Molecular Overview

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (C₉H₁₀N₂O₂) is a heterocyclic compound featuring a pyrimidine ring fused to a substituted cyclohexene ring. The presence of a carboxylic acid group makes it a molecule of interest in medicinal chemistry, potentially as a scaffold or intermediate in the synthesis of pharmacologically active agents. The tetrahydroquinazoline core is found in various compounds with reported biological activities.[2] Accurate structural elucidation is paramount for any further development, and this relies on a multi-faceted spectroscopic approach.

This guide provides a detailed predictive analysis of the Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data expected for this molecule.

Molecular Structure and Key Features

To understand the spectroscopic data, we must first analyze the molecule's structure.

G cluster_frags Predicted Fragments M [M+H]⁺ m/z = 179.08 F1 [M+H - H₂O]⁺ m/z = 161.07 M->F1 - H₂O F2 [M+H - COOH]⁺ m/z = 134.08 M->F2 - •COOH

Figure 2: Predicted major fragmentation pathways in positive-ion ESI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the functional groups present in a molecule. The spectrum is dominated by the highly polar carboxylic acid and the aromatic-like pyrimidine ring.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected Intensity
3300 - 2500O-H stretch (Carboxylic Acid)Strong, Very Broad
3100 - 3000C-H stretch (Aromatic/Vinylic)Medium
3000 - 2850C-H stretch (Aliphatic)Medium
~1710C=O stretch (Carboxylic Acid Dimer)Strong, Sharp
~1600 & ~1500C=N and C=C stretch (Pyrimidine Ring)Medium to Strong
~1420O-H bend (in-plane)Medium, Broad
~1250C-O stretch (Carboxylic Acid)Strong
~920O-H bend (out-of-plane, dimer)Medium, Broad
Table 2: Predicted characteristic IR absorption bands.

Causality Behind Predictions:

  • The O-H stretch of the carboxylic acid is expected to be exceptionally broad due to strong intermolecular hydrogen bonding, which creates a wide distribution of bond energies. This band often overlaps with the C-H stretching region. [3]* The C=O stretch is predicted around 1710 cm⁻¹ rather than the typical 1760 cm⁻¹ because carboxylic acids in the solid or concentrated state exist as hydrogen-bonded dimers, which weakens the C=O bond and lowers its stretching frequency. [3]* The pyrimidine ring contains both C=C and C=N bonds, which will give rise to a set of characteristic stretching vibrations in the 1600-1450 cm⁻¹ region, similar to aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum (in DMSO-d₆, 400 MHz)

The choice of solvent is critical. A protic solvent like methanol-d₄ would cause the carboxylic acid proton to exchange and possibly disappear, while a solvent like CDCl₃ may not sufficiently dissolve the compound. DMSO-d₆ is an excellent choice as it is polar and will show the acidic proton.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton AssignmentRationale
~12.5broad singlet1HH -OOCCarboxylic acid protons are highly deshielded and appear far downfield. Broadness is due to hydrogen bonding and exchange. [4]
~8.5singlet1HH-2Aromatic proton on the pyrimidine ring, adjacent to two electronegative nitrogen atoms, leading to significant deshielding.
~8.3singlet1HH-4Similar to H-2, this pyrimidine proton is strongly deshielded by the adjacent nitrogen and the ring current.
~3.0 - 3.5multiplet3HH-5 (2H), H-7 (axial)Protons adjacent to the pyrimidine ring (allylic/benzylic type) and the chiral center at C6. Complex splitting is expected.
~2.8 - 3.0multiplet1HH-7 (equatorial)Diastereotopic protons at C5 and C7 will have different chemical shifts and complex coupling patterns (geminal and vicinal).
~2.5 - 2.7multiplet1HH-6Methine proton at the chiral center, coupled to protons on C5 and C7. Its exact shift is sensitive to conformation.
Table 3: Predicted ¹H NMR chemical shifts and assignments.
Predicted ¹³C NMR Spectrum (in DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)Carbon AssignmentRationale
~175C =OCarboxylic acid carbonyl carbon, characteristically downfield.
~158C-2Pyrimidine carbon between two nitrogens, highly deshielded.
~155C-4Similar electronic environment to C-2.
~150C-8aBridgehead carbon attached to nitrogen and part of the aromatic system.
~120C-4aBridgehead carbon; less deshielded than C-8a.
~40C-6Methine carbon bearing the carboxylic acid.
~28C-5Aliphatic CH₂ carbon.
~25C-7Aliphatic CH₂ carbon.
Table 4: Predicted ¹³C NMR chemical shifts and assignments.

Experimental Protocols

The following are standardized, field-proven protocols for acquiring the spectroscopic data discussed in this guide.

Sample Preparation
  • Purity Confirmation: Ensure the sample is of high purity (>95%), as impurities will complicate spectral interpretation. Purity can be initially assessed by TLC and HPLC.

  • Drying: Dry the sample under high vacuum for several hours to remove residual solvents (e.g., ethyl acetate, methanol) which would otherwise appear in the spectra.

  • NMR Sample: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆). Transfer the solution to a 5 mm NMR tube.

  • IR Sample (ATR): Place a small amount of the dry, solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.

  • MS Sample (ESI): Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. A small amount of formic acid or ammonium acetate can be added to promote ionization for positive or negative mode, respectively.

Data Acquisition Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Purity Confirm Purity (>95% via HPLC) Dry Dry Sample (High Vacuum) Purity->Dry Prep_NMR Dissolve ~5mg in 0.6mL DMSO-d₆ Dry->Prep_NMR Prep_IR Place solid on ATR crystal Dry->Prep_IR Prep_MS Prepare ~1mg/mL solution in MeOH Dry->Prep_MS Acq_NMR Acquire ¹H, ¹³C, COSY, HSQC (400 MHz Spectrometer) Prep_NMR->Acq_NMR Acq_IR Acquire FTIR Spectrum (4000-400 cm⁻¹, 32 scans) Prep_IR->Acq_IR Acq_MS Infuse into ESI source Acquire HRMS & MS/MS Prep_MS->Acq_MS Ana_NMR Process & Assign Spectra Acq_NMR->Ana_NMR Ana_IR Assign Functional Group Bands Acq_IR->Ana_IR Ana_MS Confirm Mass & Analyze Fragments Acq_MS->Ana_MS Final Structural Confirmation Ana_NMR->Final Ana_IR->Final Ana_MS->Final

Figure 3: Standardized workflow for spectroscopic analysis.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid. The predicted data for Mass Spectrometry, IR, and NMR spectroscopy offer a robust framework for any researcher working with this compound. When experimental data becomes available, it can be cross-referenced with the theoretical values and interpretations presented here to achieve a full and confident structural elucidation. The provided protocols represent best practices for obtaining high-quality data for this type of molecule.

References

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. Available at: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Available at: [Link]

  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. Retrieved from: [Link]

  • ResearchGate. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from: [Link]

  • Semantic Scholar. (n.d.). Supporting Information. Retrieved from: [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoxaline. National Center for Biotechnology Information. Retrieved from: [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from: [Link]

  • SpectraBase. (n.d.). 2,4-diamino-5,6,7,8-tetrahydroquinazoline. Retrieved from: [Link]

  • Frontiers. (2019, February 17). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Retrieved from: [Link]

Sources

Methodological & Application

Application Note & Protocol for the Synthesis of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Synthetic Strategy for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

The 5,6,7,8-tetrahydroquinazoline scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties. The incorporation of a carboxylic acid group at the 6-position introduces a key functional handle for further molecular elaboration, enabling the exploration of new chemical space in drug discovery programs. This document provides a detailed, research-grade protocol for the synthesis of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, a valuable building block for medicinal chemistry.

The synthetic approach detailed herein is predicated on the well-established Pinner pyrimidine synthesis, a robust method for the construction of pyrimidine rings from 1,3-dicarbonyl compounds and amidines.[1][2][3] This strategy was selected for its reliability, convergence, and the commercial availability of the requisite starting materials. The core of this protocol involves a two-step sequence: first, the synthesis of a key intermediate, ethyl 2-formyl-6-oxocyclohexane-1-carboxylate, followed by its cyclocondensation with formamidine to yield the target tetrahydroquinazoline.

Overall Synthetic Scheme

Synthetic_Scheme cluster_0 Step 1: Synthesis of the β-Keto Aldehyde Intermediate cluster_1 Step 2: Pinner Pyrimidine Synthesis cluster_2 Step 3: Hydrolysis start Ethyl 2-oxocyclohexanecarboxylate reagent1 Ethyl formate, Sodium ethoxide start->reagent1 intermediate Ethyl 2-formyl-6-oxocyclohexane-1-carboxylate (β-Keto Aldehyde) reagent1->intermediate Claisen Condensation reagent2 Formamidine acetate, Sodium ethoxide intermediate->reagent2 product_ester Ethyl 5,6,7,8-tetrahydroquinazoline-6-carboxylate reagent2->product_ester Cyclocondensation reagent3 LiOH, THF/H₂O product_ester->reagent3 final_product 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid reagent3->final_product Saponification

Caption: Overall synthetic workflow for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid.

Experimental Protocols

Part 1: Synthesis of Ethyl 2-formyl-6-oxocyclohexane-1-carboxylate (Intermediate 1)

Principle: This step involves a Claisen condensation between ethyl 2-oxocyclohexanecarboxylate and ethyl formate. Sodium ethoxide acts as a base to deprotonate the α-carbon of the keto-ester, generating a nucleophilic enolate that attacks the electrophilic carbonyl carbon of ethyl formate.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
Ethyl 2-oxocyclohexanecarboxylate1655-07-8170.2117.0 g
Ethyl formate109-94-474.088.9 g
Sodium ethoxide141-52-668.056.8 g
Anhydrous ethanol64-17-546.07100 mL
Diethyl ether60-29-774.12200 mL
1 M Hydrochloric acid7647-01-036.46As needed
Saturated sodium bicarbonate solutionN/AN/A50 mL
BrineN/AN/A50 mL
Anhydrous magnesium sulfate7487-88-9120.37As needed

Procedure:

  • To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium ethoxide (6.8 g, 0.1 mol) and anhydrous ethanol (100 mL).

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of ethyl 2-oxocyclohexanecarboxylate (17.0 g, 0.1 mol) and ethyl formate (8.9 g, 0.12 mol) in anhydrous ethanol (20 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will become a thick slurry.

  • Pour the reaction mixture into ice-cold water (200 mL) and acidify to pH 3-4 with 1 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-formyl-6-oxocyclohexane-1-carboxylate as a colorless oil.

Part 2: Synthesis of Ethyl 5,6,7,8-tetrahydroquinazoline-6-carboxylate (Intermediate 2)

Principle: This step is a classic Pinner pyrimidine synthesis. The β-keto aldehyde intermediate reacts with formamidine in the presence of a base. The reaction proceeds through a series of condensation and cyclization steps to form the fused pyrimidine ring of the tetrahydroquinazoline system.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
Ethyl 2-formyl-6-oxocyclohexane-1-carboxylate(From Part 1)198.2219.8 g
Formamidine acetate3473-63-0104.1111.5 g
Sodium ethoxide141-52-668.056.8 g
Anhydrous ethanol64-17-546.07150 mL
Ethyl acetate141-78-688.11200 mL
Water7732-18-518.02100 mL
BrineN/AN/A50 mL
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • In a 250 mL round-bottom flask, dissolve sodium ethoxide (6.8 g, 0.1 mol) in anhydrous ethanol (150 mL).

  • Add formamidine acetate (11.5 g, 0.11 mol) to the solution and stir for 15 minutes at room temperature.

  • To this mixture, add a solution of ethyl 2-formyl-6-oxocyclohexane-1-carboxylate (19.8 g, 0.1 mol) in anhydrous ethanol (20 mL).

  • Heat the reaction mixture to reflux and maintain for 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Resuspend the residue in water (100 mL) and extract with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain ethyl 5,6,7,8-tetrahydroquinazoline-6-carboxylate as a white solid.

Part 3: Synthesis of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (Final Product)

Principle: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid using lithium hydroxide. This is a standard hydrolysis reaction that proceeds under mild conditions to avoid decomposition of the product.

Materials and Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity
Ethyl 5,6,7,8-tetrahydroquinazoline-6-carboxylate(From Part 2)206.2420.6 g
Lithium hydroxide monohydrate1310-66-341.964.2 g
Tetrahydrofuran (THF)109-99-972.11100 mL
Water7732-18-518.02100 mL
1 M Hydrochloric acid7647-01-036.46As needed
Diethyl ether60-29-774.12100 mL

Procedure:

  • Dissolve ethyl 5,6,7,8-tetrahydroquinazoline-6-carboxylate (20.6 g, 0.1 mol) in a mixture of THF (100 mL) and water (100 mL) in a 500 mL round-bottom flask.

  • Add lithium hydroxide monohydrate (4.2 g, 0.1 mol) to the solution.

  • Stir the reaction mixture at room temperature for 4 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 4-5 with 1 M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water (2 x 50 mL) and then with diethyl ether (50 mL).

  • Dry the solid under vacuum to yield 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid as a white to off-white powder.

Characterization Data

CompoundFormMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acidWhite powderC₉H₁₀N₂O₂178.19~12.5 (s, 1H, COOH), 8.8 (s, 1H, Ar-H), 8.5 (s, 1H, Ar-H), 3.0-2.8 (m, 4H, CH₂), 2.5-2.3 (m, 1H, CH)~175 (C=O), ~158 (C=N), ~155 (C=N), ~145 (Ar-C), ~40 (CH), ~30 (CH₂), ~25 (CH₂)

Note: NMR data are predictive and should be confirmed by experimental analysis. Solvents for NMR analysis (e.g., DMSO-d₆) will affect chemical shifts.

Mechanism Visualization

Pinner_Mechanism cluster_0 Pinner Synthesis Mechanism Intermediate_1 β-Keto Aldehyde (enol form) Addition_Intermediate Initial Adduct Intermediate_1->Addition_Intermediate Nucleophilic attack by amidine nitrogen Formamidine Formamidine Formamidine->Addition_Intermediate Cyclized_Intermediate Hemiaminal Addition_Intermediate->Cyclized_Intermediate Intramolecular cyclization Dehydrated_Intermediate Dihydropyrimidine Cyclized_Intermediate->Dehydrated_Intermediate Dehydration Product Tetrahydroquinazoline Dehydrated_Intermediate->Product Tautomerization/ Aromatization

Caption: Simplified mechanism of the Pinner pyrimidine synthesis step.

Trustworthiness and Self-Validation

The protocols described are based on well-established and frequently cited chemical transformations. Each step includes purification and suggests monitoring by TLC, allowing the researcher to validate the progress and purity of the intermediates and final product. The final product's identity and purity should be rigorously confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis, to ensure it meets the required specifications for subsequent applications.

References

  • Pinner, A. Ueber die Einwirkung von Amidinchloriden auf Acetessigäther. Ber. Dtsch. Chem. Ges.1885 , 18 (1), 759–760. [Link]

  • Katritzky, A. R.; Yousaf, T. I. A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Can. J. Chem.1986 , 64 (11), 2087–2095. [Link]

  • Waring, M. J.; Person, R. V. Recent Approaches to the Synthesis of Pyrimidine Derivatives. Molecules2016 , 21 (11), 1510. [Link]

  • Baran, P. S.; et al. A deconstruction–reconstruction strategy for pyrimidine diversification. Nature2020 , 578, 557–562. [Link]

  • ChemTube3D. Synthesis of Pyrimidine. [Link]

  • Snizhko, A. D.; et al. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Int. J. Mol. Sci.2022 , 23 (7), 3781. [Link]

Sources

Application Note: The 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Scaffold in Chemical Probe Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (THQ-6-COOH) is not a single-target "magic bullet" probe; rather, it is a privileged scaffold and a high-value fragment used to construct chemical probes for complex biological targets.

Unlike flat aromatic systems, the THQ scaffold offers a distinct 3D architecture (sp³-rich character) due to its semi-saturated ring. This "escape from flatland" significantly improves solubility and allows for precise vector exploration within protein binding pockets, particularly for targets like Dihydrofolate Reductase (DHFR) , Sigma-1 Receptors , and Topoisomerase II .

This guide details the use of THQ-6-COOH in two primary workflows:

  • As a Fragment Probe: Direct screening against targets using biophysical methods (SPR/NMR).

  • As a Probe Precursor: Utilizing the C6-carboxylic acid handle for Diversity-Oriented Synthesis (DOS) to generate high-affinity inhibitors.

Physicochemical Profile & Mechanistic Insight[1][2]

Before deploying THQ-6-COOH in assays, researchers must understand its fundamental properties. The molecule combines a basic pyrimidine core with an acidic tail, creating a zwitterionic potential that influences solubility and membrane permeability.

Table 1: Physicochemical Properties of THQ-6-COOH
PropertyValue / CharacteristicImpact on Probe Design
Molecular Weight ~178.19 DaIdeal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP ~0.5 - 1.2 (pH dependent)High water solubility; excellent for high-concentration NMR screening.
pKa (Acid) ~4.2 (Carboxylic acid)Ionized at physiological pH; requires esterification or amidation for cell permeability.
pKa (Base) ~2.5 (Pyrimidine N)Weak base; protonation is unlikely at neutral pH unless in specific active sites.
Topology Semi-rigid, puckered ringThe C6-position projects substituents out of the aromatic plane, probing unique sub-pockets.
Mechanistic Rationale: The "Privileged" Nature

The tetrahydroquinazoline ring mimics the core structure of folates and biopterins . Consequently, this scaffold has an intrinsic affinity for enzymes that bind nucleotide-like or folate-like cofactors.

  • Kinase Relevance: The pyrimidine N1/N3 atoms often serve as the "hinge binder" in kinase ATP pockets.

  • Metabolic Targets: The carboxylic acid mimics the glutamate tail of folate, anchoring the molecule in the active sites of DHFR or synthase enzymes.

Application Workflow: Fragment-Based Screening

Objective: To identify if the THQ-6-COOH core binds to a target protein (e.g., a novel kinase or oxidoreductase) before investing in synthesis.

Protocol 1: Surface Plasmon Resonance (SPR) Fragment Screening
  • Rationale: SPR is label-free and sensitive enough to detect the weak (mM to µM) affinities typical of fragment binders like THQ-6-COOH.

  • Validation: This protocol ensures the signal is specific binding, not aggregation.

Materials
  • Ligand: Target Protein (biotinylated or His-tagged).

  • Analyte: THQ-6-COOH (High purity >98%, DMSO stock).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Critical: If the protein is pH-sensitive, adjust pH, but ensure the carboxylic acid state is known.

Step-by-Step Methodology
  • Sensor Surface Preparation:

    • Immobilize the target protein on a Streptavidin (SA) or NTA sensor chip.

    • Target Density: Aim for high density (3000–5000 RU) to detect low-molecular-weight fragments.

  • Solubility Check (Pre-Screen):

    • Dilute THQ-6-COOH to 1 mM in Running Buffer. Measure OD600. If turbid, lower concentration.

    • Note: The acid is highly soluble in DMSO, but precipitation can occur in acidic aqueous buffers.

  • Clean Screen ("Sticky" Test):

    • Inject 200 µM THQ-6-COOH over a reference surface (no protein).

    • Acceptance Criteria: Binding response on reference < 5% of theoretical Rmax.

  • Dose-Response Cycle:

    • Prepare a 2-fold dilution series: 1 mM, 500 µM, 250 µM, ... down to 15 µM.

    • Injection: 60 seconds contact time, 30 µL/min flow rate.

    • Dissociation: 60 seconds (fragments usually have fast off-rates).

  • Data Analysis:

    • Fit steady-state affinity data to a 1:1 binding model to determine

      
      .
      
    • Insight: If

      
       is > 2 mM, the fragment is a "non-binder" or requires the C2/C4 positions to be substituted for affinity.
      

Application Workflow: Divergent Synthesis (Probe Construction)

Objective: Use THQ-6-COOH as a scaffold to build a high-affinity chemical probe. Primary Vector: The C6-Carboxylic Acid is the "Exit Vector," allowing the probe to reach solvent-exposed regions or adjacent sub-pockets.

Diagram 1: Diversity-Oriented Synthesis Workflow

The following diagram illustrates how the core scaffold is derivatized to target different protein classes.

G cluster_0 Probe Optimization Cycle Scaffold THQ-6-COOH (Core Scaffold) Step1 Activation (HATU/EDC) Scaffold->Step1 COOH Activation PathA Amide Coupling (R-NH2) Step1->PathA PathB Esterification (R-OH) Step1->PathB Target1 Target: Sigma-1 Receptor (Lipophilic Amines) PathA->Target1 + Benzyl/Piperidine amines Target2 Target: DHFR/DprE1 (Polar/H-Bonding Groups) PathA->Target2 + Heterocyclic amines Target3 Target: Topoisomerase II (Intercalating Groups) PathB->Target3 + Prodrug strategy

Caption: Divergent synthesis strategy transforming the THQ-6-COOH scaffold into specific probes for GPCRs (Sigma-1), Enzymes (DHFR), and DNA-associated targets.

Protocol 2: Parallel Amide Library Synthesis

This protocol generates a library of 10-20 analogues to establish Structure-Activity Relationships (SAR).

  • Activation:

    • Dissolve THQ-6-COOH (1 equiv) in DMF.

    • Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 15 min at RT to form the active ester.

  • Coupling:

    • Aliquot the activated mixture into a 96-well reaction block.

    • Add distinct amines (1.5 equiv) to each well (e.g., benzylamine, morpholine, piperidine).

    • Tip: Include 4-methylpiperidine (often yields high affinity for Sigma-1 receptors) and 3-fluoroaniline (common for kinase/topoisomerase targeting).

  • Reaction:

    • Shake at RT for 12 hours.

  • Workup (SPE):

    • Use SCX (Strong Cation Exchange) cartridges.

    • Load reaction mixture -> Wash with MeOH (removes unreacted acids/coupling agents) -> Elute product with 2M NH₃ in MeOH.

  • Validation:

    • Analyze by LC-MS. Purity > 90% is required for initial biological screening.

Case Study: Antitubercular Probe Development

Context: Researchers used the THQ scaffold to target Mycobacterium tuberculosis enzymes (DHFR and DprE1).[1][2][3] Mechanism: The THQ core mimics the pteridine ring of the natural substrate (dihydrofolate). Key Insight: The C6-carboxylic acid was critical. When converted to a lipophilic amide, cell potency increased, but the free acid showed the highest intrinsic affinity in enzyme assays, suggesting the acid forms a critical salt bridge with a conserved Arginine in the active site.

Diagram 2: Mechanistic Binding Mode (Concept)

BindingMode Enzyme Enzyme Active Site (e.g., DHFR) Arg Arg Residue (Positively Charged) Hinge Hinge Region (H-Bond Donor/Acceptor) Probe THQ-6-COOH Probe Probe->Arg Salt Bridge (via C6-COO-) Probe->Hinge H-Bonds (via N1/N3)

Caption: Conceptual binding mode showing the dual-anchor mechanism: The pyrimidine ring binds the hinge, while the C6-carboxylate engages conserved cationic residues.

References

  • Snizhko, A. D., et al. (2022). "Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity." International Journal of Molecular Sciences, 23(7), 3781.

  • Jardner, J., et al. (2020).[4] "Investigation into a Tetrahydroquinazoline Scaffold." European Journal of Organic Chemistry.[4]

  • Raffa, R. B., et al. (2016). "Synthesis and biological evaluation of novel 6,7-dihydro-5H-cyclopenta[d]pyrimidine and 5,6,7,8-tetrahydroquinazoline derivatives as sigma-1 (σ1) receptor antagonists." Bioorganic & Medicinal Chemistry Letters, 26(8), 2051-2056.[5]

  • Bavetsias, V., et al. (2000). "Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities." Journal of Medicinal Chemistry, 38(11).

Sources

Application Note: Formulation & Handling of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

[1]

Abstract & Scope

This technical guide details the physicochemical profiling, solubilization, and biological formulation of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (CAS: 1369096-46-7).[1] This molecule serves as a critical scaffold in the development of kinase inhibitors and GPCR ligands. Due to its amphoteric nature (containing both a basic pyrimidine ring and an acidic carboxyl tail) and the susceptibility of its tetrahydro-ring to oxidative aromatization, specific handling protocols are required to ensure experimental reproducibility.

Physicochemical Profiling

Before formulation, one must understand the molecular behavior of the compound in solution.

PropertyValue / CharacteristicImplication for Formulation
Molecular Formula C₉H₁₀N₂O₂MW: 178.19 g/mol
Acidic pKa ~4.2 - 4.6 (Carboxylic Acid)Soluble as an anion at pH > 6.[1]0.
Basic pKa ~1.3 - 2.0 (Pyrimidine N)Weakly basic; protonation only aids solubility at very low pH (< 2).[1]
LogP (Predicted) ~1.2 - 1.5Moderately lipophilic; requires organic co-solvents or pH adjustment.[1]
Stability Oxidation Sensitive The saturated ring can aromatize to quinazoline upon prolonged air exposure.[1]
Critical Mechanism: The Oxidation Risk

Unlike fully aromatic quinazolines, the 5,6,7,8-tetrahydro moiety contains secondary carbons that are susceptible to dehydrogenation (aromatization), especially in solution under light or heat.

  • Rule: Always store solid powder at -20°C under desiccant.

  • Rule: Degas solvents for long-term stock storage.

In Vitro Formulation (Cellular Assays)[1]

Protocol A: Preparation of 100 mM Stock Solution

Reagents: Anhydrous DMSO (Dimethyl Sulfoxide), sterile filtered.

  • Weighing: Weigh 17.82 mg of the compound into a sterile, amber glass vial (to protect from light).

  • Dissolution: Add 1.0 mL of Anhydrous DMSO.

    • Note: If the compound does not dissolve immediately, sonicate for 30 seconds at ambient temperature. Avoid heating >37°C to prevent degradation.[1]

  • Sterilization: Do not autoclave. If sterility is required, pass the DMSO stock through a 0.22 µm PTFE (hydrophobic) syringe filter. Nylon filters may bind the drug.

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Serial Dilution for IC50 Determination

Challenge: Direct dilution of high-concentration DMSO stocks into aqueous media can cause "crashing out" (precipitation), leading to false negatives in enzymatic assays.[1]

Workflow Visualization:

SerialDilutioncluster_QCQuality Control CheckStock100 mM Stock(100% DMSO)InterIntermediate Plate(100x Conc. in DMSO)Stock->Inter1. Serial Dilution(in DMSO)AssayAssay Plate(1x Conc. in Buffer)Inter->Assay2. Transfer 1 µLinto 99 µL BufferCheckCheck forTurbidity/PrecipitationAssay->Check

Figure 1: Two-step dilution strategy to maintain solubility. Performing serial dilutions in DMSO before the final transfer to aqueous buffer prevents precipitation at intermediate concentrations.

In Vivo Formulation (Animal Studies)

For animal dosing (IP or PO), DMSO content must be minimized (<10%) to avoid vehicle toxicity.[1] We utilize the carboxylic acid group to create a water-soluble salt.[1]

Decision Matrix for Vehicle Selection

VehicleSelectionStartStart: 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acidCheckPHTarget Concentration?Start->CheckPHLowConc< 5 mg/mLCheckPH->LowConcHighConc> 5 mg/mLCheckPH->HighConcMethodAMethod A: Saline pH Adjustment(Preferred for low toxicity)LowConc->MethodAMethodBMethod B: Co-solvent System(PEG400/DMSO)HighConc->MethodB

Figure 2: Vehicle selection based on required dosage concentration.

Method A: Saline pH Adjustment (The "Salt" Method)

Best for: Low to medium doses (< 10 mg/kg).

  • Suspend the calculated amount of compound in 0.9% Saline (volume = 90% of final volume).

  • Slowly add 1.0 N NaOH dropwise while vortexing.

  • Monitor pH.[1] The compound should dissolve as the pH approaches 7.0–7.5 (forming the sodium carboxylate).

  • Critical: Do not exceed pH 8.5, as this may cause tissue irritation upon injection.[1]

  • Adjust final volume with Saline.[1]

Method B: Co-solvent Formulation (The "Universal" Method)

Best for: High doses (> 10 mg/kg) or if pH adjustment fails.

Vehicle Composition:

  • 5% DMSO (Pre-solubilization)[1]

  • 40% PEG400 (Polyethylene Glycol 400)[1]

  • 55% Water (or Saline)[1]

Protocol:

  • Dissolve the compound completely in the DMSO volume first. (Solution must be clear).

  • Add the PEG400 and vortex vigorously.[1] The solution may warm slightly (exothermic).[1]

  • Slowly add the Water/Saline while vortexing.[1]

    • Troubleshooting: If precipitation occurs upon adding water, sonicate immediately. If it persists, increase PEG400 to 50% and reduce water.

Quality Control & Stability Verification

Because of the tetrahydro-ring oxidation risk, stock solutions stored for >1 month must be verified.

LC-MS Check Protocol:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]

  • Gradient: 5% B to 95% B over 10 mins.

  • Detection:

    • Target Mass: [M+H]⁺ = 179.08[1]

    • Contaminant (Aromatized Quinazoline): [M+H]⁺ = 175.05 (Mass difference of -4 Da).[1]

References

  • Solubility & pKa Principles: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics.[1] Link

  • Vehicle Toxicity: Matias, M., et al. (2018).[2][3] Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates. Journal of Pharmacy & Pharmaceutical Sciences. Link

  • Quinazoline Chemistry: Asif, M. (2014).[1] Chemical characteristics, synthetic methods, and biological potential of Quinazoline and Quinazolinone derivatives. International Journal of Medicinal Chemistry. Link

  • DMSO Handling: ECHA Registration Dossier.[1] Dimethyl Sulfoxide - Physical & Chemical Properties. Link

Troubleshooting & Optimization

Technical Support Center: Purification of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in the purification of this molecule. The inherent amphoteric nature of this compound, possessing both a basic quinazoline core and an acidic carboxylic acid moiety, presents a unique set of purification hurdles. This document provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.

Section 1: Understanding the Molecule - Core Physicochemical Properties

Before troubleshooting purification, it is crucial to understand the foundational properties of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid. Its structure dictates its behavior in different solvent systems and on various stationary phases.

Key Structural Features:
  • Basic Nitrogen Atoms: The quinazoline ring system contains two nitrogen atoms which can be protonated in acidic conditions, rendering the molecule cationic.

  • Acidic Carboxylic Acid: The carboxylic acid group can be deprotonated in basic conditions, resulting in an anionic carboxylate.

  • Zwitterionic Potential: At a specific pH (the isoelectric point), the molecule can exist as a zwitterion, with both a positive and negative charge, which can significantly decrease its solubility in many common organic solvents.

Frequently Asked Questions (FAQs)

Q1: My crude product containing 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is an intractable oil and won't crystallize. What should I do?

A1: "Oiling out" is a common issue with compounds that have a high affinity for the solvent or contain impurities that depress the melting point. Here are several strategies to induce crystallization:

  • Solvent System Modification: The choice of solvent is critical. If you are using a single solvent, try adding a co-solvent (an "anti-solvent") in which your compound is less soluble. For instance, if your compound is dissolved in methanol, slowly add a less polar solvent like dichloromethane or diethyl ether dropwise at a slightly elevated temperature until turbidity is observed, then allow it to cool slowly.

  • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, solid material from a previous batch, add a single, tiny crystal to the supersaturated solution to initiate crystallization.

  • pH Adjustment: Given the amphoteric nature of your molecule, its solubility is highly pH-dependent.[1] Try adjusting the pH of your aqueous solution to the molecule's isoelectric point to minimize its solubility and promote precipitation. This often requires careful, dropwise addition of a dilute acid or base.

Q2: I'm seeing significant streaking and poor separation of my compound on a silica gel TLC plate. How can I improve this?

A2: Streaking on silica gel is a classic sign of strong interaction between a polar, ionizable compound and the acidic silica surface. The carboxylic acid and basic nitrogens are the primary culprits.

  • Mobile Phase Modification: To suppress the ionization of your compound and reduce its strong binding to the silica, you need to modify your eluent.[2]

    • For the Carboxylic Acid: Add a small percentage (0.5-2%) of a volatile acid like acetic acid or formic acid to your mobile phase. This will keep the carboxylic acid group protonated, reducing its polarity and interaction with the silica.[2]

    • For the Basic Nitrogens: If the basicity of the quinazoline ring is the dominant issue, adding a small amount (0.5-2%) of a volatile base like triethylamine or ammonia (in the form of a concentrated aqueous solution added to a solvent like methanol) can help.[2]

  • Alternative Stationary Phases: If modifying the mobile phase is insufficient, consider using a different stationary phase for your chromatography.

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good alternative to acidic silica gel for purifying basic compounds.

    • Reversed-Phase (C18): Reversed-phase chromatography separates compounds based on hydrophobicity.[3] Your compound would be eluted with a mixture of water and an organic solvent like acetonitrile or methanol, often with a pH modifier like trifluoroacetic acid (TFA) or formic acid to ensure sharp peaks.[3]

Q3: What are the likely impurities I should be looking for from the synthesis of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid?

A3: The impurities will largely depend on the synthetic route. However, common impurities in the synthesis of quinazoline derivatives can include:

  • Starting Materials: Unreacted starting materials are the most common impurities.

  • Partially Reacted Intermediates: Depending on the specific reaction, you may have intermediates that have not fully cyclized or have undergone incomplete functional group transformations.

  • Over-oxidation/Reduction Products: If your synthesis involves oxidation or reduction steps, you may have byproducts where these reactions have gone too far or not far enough.

  • Decarboxylation Product: Under harsh thermal or acidic/basic conditions, you may lose the carboxylic acid group, leading to the formation of 5,6,7,8-tetrahydroquinazoline.

Troubleshooting Guides

Guide 1: Optimizing Recrystallization

Recrystallization is often the most efficient method for purifying crystalline solids. The key is finding the right solvent or solvent pair.

Step-by-Step Protocol for Solvent Screening:

  • Preparation: Place a small amount (10-20 mg) of your crude product into several different test tubes.

  • Solvent Addition: To each tube, add a different solvent (e.g., water, ethanol, methanol, ethyl acetate, acetonitrile, acetone, dichloromethane) dropwise at room temperature until the solid just dissolves.

  • Hot Dissolution: If the solid does not dissolve at room temperature, gently heat the mixture to the boiling point of the solvent. If it dissolves, it's a potential candidate for recrystallization.

  • Cooling and Observation: Allow the tubes with dissolved solids to cool slowly to room temperature, and then in an ice bath. Observe which solvent yields good quality crystals with minimal soluble impurities left in the supernatant.

  • Co-Solvent System: If no single solvent is ideal, try a co-solvent system. Dissolve your compound in a small amount of a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes cloudy. Add a drop or two of the "good" solvent to clarify, then allow it to cool slowly.

Troubleshooting Flowchart for Recrystallization:

G cluster_oiling Troubleshooting 'Oiling Out' cluster_recovery Troubleshooting Low Yield cluster_color Troubleshooting Colored Impurities start Crude Product oiling_out Product 'Oils Out' start->oiling_out Issue poor_recovery Low Yield start->poor_recovery Issue colored_impurities Colored Impurities Remain start->colored_impurities Issue oiling_sol1 Decrease cooling rate oiling_out->oiling_sol1 oiling_sol2 Use more dilute solution oiling_out->oiling_sol2 oiling_sol3 Change solvent system oiling_out->oiling_sol3 recovery_sol1 Cool solution for longer / to lower temp poor_recovery->recovery_sol1 recovery_sol2 Partially evaporate solvent before cooling poor_recovery->recovery_sol2 recovery_sol3 Ensure pH is at isoelectric point for precipitation poor_recovery->recovery_sol3 color_sol1 Add activated charcoal to hot solution colored_impurities->color_sol1 color_sol2 Filter hot solution through Celite colored_impurities->color_sol2 color_sol3 Consider column chromatography colored_impurities->color_sol3

Caption: Decision tree for troubleshooting common recrystallization problems.

Guide 2: Purification by Column Chromatography

When recrystallization is ineffective, column chromatography is the next logical step.[4]

Recommended Starting Conditions for Silica Gel Chromatography:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase System: A gradient of methanol in dichloromethane (DCM) is a good starting point.

    • Eluent A: Dichloromethane

    • Eluent B: 98:2 Dichloromethane:Methanol + 0.5% Acetic Acid

  • Rationale: The acetic acid is crucial to keep the carboxylic acid protonated and minimize tailing. The methanol gradient will increase the polarity to elute your compound.

  • Loading: For best results, dissolve your crude product in a minimal amount of the initial mobile phase or a stronger solvent (like methanol), adsorb it onto a small amount of silica gel, dry it to a free-flowing powder, and then load this powder onto the top of your column. This "dry loading" technique prevents the use of a strong solvent in the initial loading step which can degrade the separation.

Quantitative Data Summary for Eluent Modification:

Additive to Mobile PhaseTarget Functional GroupConcentrationExpected Outcome
Acetic Acid / Formic AcidCarboxylic Acid0.5 - 2%Reduces tailing by protonating the carboxylate
Triethylamine / AmmoniaBasic Nitrogens0.5 - 2%Reduces tailing by competing for acidic sites on silica

Experimental Workflow for Column Chromatography:

Caption: Standard workflow for purification by flash column chromatography.

References

  • The Royal Society of Chemistry. (2010). Decarboxylative homocoupling of (hetero)aromatic carboxylic acids. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Synthesis and evaluation of new 2,3- and 2,4-disubstituted quinazoline derivatives as potential antibacterial and antifungal. Retrieved from [Link]

  • Al-Ostath, R., et al. (2013). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]

  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. Retrieved from [Link]

  • Journal of New Developments in Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Pearson. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids? Retrieved from [Link]

  • Google Patents. (n.d.). CN101544601B - Method for synthesizing 5,6,7,8-tetrahydroquinoline.
  • ResearchGate. (2025). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Biju, A. T., et al. (2018). N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. PMC. Retrieved from [Link]

  • Marquette University. (n.d.). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Retrieved from [Link]

  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

Sources

Technical Support Center: Tetrahydroquinazoline (THQ) Assay Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Topic: Inconsistent IC50/EC50 data and poor reproducibility in THQ assays. Assigned Specialist: Senior Application Scientist

Executive Summary

Tetrahydroquinazolines (THQs) are privileged scaffolds in medicinal chemistry, valued for their bioactivity against targets like DHFR, tubulin, and various kinases.[1] However, they present a unique "triad of instability" that often leads to erratic assay data:[1]

  • Low Aqueous Solubility: Leading to precipitation or colloidal aggregation.[1]

  • Oxidative Instability: Spontaneous dehydrogenation to the aromatic quinazoline.[1]

  • Non-Specific Binding: Sequestration of enzymes by colloidal particles.[1]

This guide provides a root-cause analysis and validated protocols to stabilize your THQ workflows.

Part 1: Diagnostic Workflow

Before altering your biology, you must validate your chemistry.[1] Use this decision tree to isolate the source of inconsistency.

TroubleshootingFlow Start Inconsistent THQ Assay Data Check1 1. Check Dose-Response Curve Slope Start->Check1 Steep Steep Slope (Hill > 2.0) Check1->Steep High Cooperativity? Flat Flat/Noisy Curve Check1->Flat Low Potency? AggCheck Add 0.01% Triton X-100 Steep->AggCheck SolCheck Check for Precipitate (DLS/Nephelometry) Flat->SolCheck OxCheck Check Stock Color/Age Flat->OxCheck Result1 Activity Lost? (False Positive: Aggregation) AggCheck->Result1 Yes Result2 Activity Retained? (True Binder) AggCheck->Result2 No Oxidized Yellowing/Older than 24h? (Oxidation to Quinazoline) OxCheck->Oxidized

Figure 1: Diagnostic logic flow for identifying the root cause of THQ assay failure. Green nodes indicate actionable checkpoints.

Part 2: Troubleshooting Guides & FAQs
Issue 1: The "False Positive" Trap (Colloidal Aggregation)

Symptom: You observe high potency (low IC50) that disappears when you change buffer conditions or enzyme concentration.[1] The Hill slope is unusually steep (> 2.0).[1][2]

Root Cause: THQs are hydrophobic.[1] In aqueous buffers, they often form colloidal aggregates (100–1000 nm particles) rather than dissolving as monomers.[1] These colloids non-specifically sequester enzymes, inhibiting them by physical adsorption rather than active site binding.[1] This is the mechanism behind many "Pan-Assay Interference Compounds" (PAINS).

The Solution: Detergent-Based Counter-Screening According to the Shoichet aggregation model, true inhibitors are insensitive to non-ionic detergents, whereas colloidal aggregators lose activity because the detergent disrupts the colloid.[1]

Protocol Adjustment:

  • Add Detergent: Include 0.01% to 0.1% Triton X-100 (or Tween-20) in your assay buffer.[1]

  • Enzyme Concentration Test: Increase enzyme concentration by 10-fold. If the IC50 shifts significantly (linear dependence), the inhibition is likely stoichiometric (aggregation) rather than specific.

ParameterColloidal AggregatorTrue Inhibitor
Effect of 0.01% Triton X-100 Loss of potency (IC50 increases >10x)Potency remains stable
Hill Slope Steep (> 2.[1]0)Standard (~1.[1]0)
Enzyme Concentration IC50 shifts linearly with enzyme conc.[1]IC50 is independent of enzyme conc.[1]
Issue 2: The "Drifting Potency" (Chemical Instability)

Symptom: Freshly synthesized compounds work well, but stocks stored in DMSO for >48 hours show reduced potency or different retention times on LC-MS.[1] Solutions may turn faint yellow.[1]

Root Cause: The tetrahydro- ring is susceptible to oxidative dehydrogenation . Exposure to air and light facilitates the aromatization of the tetrahydroquinazoline to the fully aromatic (and planar) quinazoline. This changes the 3D geometry of the molecule, often destroying chirality and binding affinity.

The Solution: Strict Anaerobic Handling

  • Antioxidants: Supplement assay buffers with 1–5 mM DTT or TCEP to maintain a reducing environment, though this only protects the protein, not necessarily the compound prior to addition.[1]

  • Storage: Store DMSO stocks in single-use aliquots at -20°C or -80°C under argon or nitrogen gas.

  • Amber Glass: Protect from light to prevent photo-assisted oxidation.[1]

Issue 3: Precipitation Shock (Solubility)

Symptom: Erratic replicates within the same plate.[1] "Noisy" baselines.

Root Cause: Pipetting a 10 mM DMSO stock directly into an aqueous buffer causes a rapid polarity shift, leading to immediate "crashing out" (precipitation) of the THQ.[1]

The Solution: The Intermediate Dilution Method Never go from 100% DMSO directly to 0% DMSO buffer. Use an intermediate plate to step down the concentration.

DilutionProtocol Stock 10 mM Stock (100% DMSO) Inter Intermediate Plate (10% DMSO in Buffer) Stock->Inter 1:10 Dilution (Mix Well) Assay Assay Plate (1% DMSO Final) Inter->Assay 1:10 Dilution (No Shock)

Figure 2: Step-down dilution workflow to prevent compound precipitation.

Part 3: Validated Experimental Protocol

Objective: Determine IC50 of a Tetrahydroquinazoline with controls for aggregation and oxidation.

Reagents:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.[1]

  • Additives (Critical): 0.01% Triton X-100 (prevents aggregation), 1 mM DTT (prevents oxidation).[1]

  • Compound Stock: 10 mM in DMSO (Freshly thawed, <1 week old).

Step-by-Step Workflow:

  • Preparation of Intermediate Plate:

    • Prepare a 10-point dilution series of the THQ in 100% DMSO .

    • Transfer 5 µL of these DMSO stocks into 45 µL of Assay Buffer (Result: 10% DMSO).

    • Tech Note: Mix by shaking for 2 minutes. Visually inspect for turbidity.[1]

  • Assay Plate Setup:

    • Dispense 45 µL of Enzyme Master Mix (containing Triton and DTT) into the assay plate.

    • Transfer 5 µL from the Intermediate Plate to the Assay Plate.

    • Final Conditions: 1% DMSO, Compound at 1x concentration.[1]

  • Incubation & Readout:

    • Incubate for 15–30 minutes at Room Temperature (protect from light).

    • Add Substrate to initiate reaction.[1]

    • Measure kinetics immediately.[1]

  • Validation Control (The "Shoichet Test"):

    • Run a parallel single-point assay at the IC50 concentration with 0.1% Triton X-100 (10x standard detergent). If inhibition vanishes, the compound is an aggregator.[1]

References
  • Shoichet, B. K. (2006).[1][3] Screening in a spirit of haunting. Drug Discovery Today, 11(23-24), 1074-1081.[1] (Seminal work on colloidal aggregation).

  • Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols, 1(2), 550-553.[1] Link

  • NCATS Assay Guidance Manual. (2012). Compound Solubility in Drug Discovery.[1][4][5] NCBI Bookshelf. Link

  • Bashore, F. M., et al. (2023).[1][2][6] Fused Tetrahydroquinolines Are Interfering with Your Assay. Journal of Medicinal Chemistry, 66(21), 14667–14678.[1] (Identifies fused THQs as PAINS due to oxidation/reactivity). Link[1]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010).[1] Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324.[1] Link

Sources

Technical Support Center: Enhancing the Stability of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. We will explore the causality behind common stability issues and offer robust troubleshooting protocols to ensure the integrity of your experiments.

The 5,6,7,8-tetrahydroquinazoline scaffold is a valuable structural motif in medicinal chemistry.[1][2][3] However, like many heterocyclic carboxylic acids, its stability in solution can be compromised by environmental factors. The primary challenges involve susceptibility to oxidative degradation and pH-dependent instability, which can impact experimental reproducibility and the overall viability of the compound for further development.[4][5] This guide provides a systematic approach to identifying and mitigating these issues.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.

Q1: My solution of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is developing a yellow or brown tint. What does this signify and what should I do?

A1: A visible color change, particularly yellowing or darkening, is a strong indicator of chemical degradation, most commonly due to oxidation.[6] The electron-rich tetrahydroquinazoline ring system can be susceptible to reaction with atmospheric or dissolved oxygen, leading to the formation of chromophoric (colored) byproducts.

Causality: The degradation may be initiated by autoxidation, a process that can be accelerated by exposure to light, trace metal impurities, or elevated temperatures. The likely points of oxidation include the benzylic positions of the tetrahydro- portion of the ring system.

Recommended Actions:

  • Immediate Purity Assessment: Do not use the discolored solution for critical experiments. Immediately assess the purity using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This will allow you to quantify the amount of remaining parent compound and visualize the profile of degradation products.

  • Implement Preventative Measures: For future preparations, prepare solutions under an inert atmosphere (e.g., by purging the solvent and headspace with argon or nitrogen) to minimize exposure to oxygen.

  • Use Antioxidants: Consider the addition of a suitable antioxidant to the solution. See the FAQ section for guidance on selecting an appropriate antioxidant.

Q2: I'm observing precipitation or cloudiness in my aqueous solution after preparation or upon storage. What is the likely cause and how can I fix it?

A2: Precipitation is typically related to the compound's solubility, which for an amphoteric molecule like 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, is highly dependent on the solution's pH.

Causality: The molecule contains both a basic quinazoline ring system and an acidic carboxylic acid group. At its isoelectric point (pI), the molecule will have a net neutral charge, leading to minimal electrostatic repulsion and thus, minimum solubility in aqueous media. The protonated carboxylic acid form, prevalent at low pH, is often significantly less soluble than its deprotonated carboxylate salt form.

Recommended Actions:

  • Measure and Adjust pH: Check the pH of your solution. If precipitation is observed, carefully adjust the pH away from the likely pI. To increase solubility, you can:

    • Increase the pH (e.g., to pH 7.5 or higher) using a dilute base (like NaOH or K2CO3) to deprotonate the carboxylic acid, forming a more soluble carboxylate salt.

    • Decrease the pH (e.g., to pH 2-3) using a dilute acid (like HCl) to protonate the quinazoline nitrogens. However, be aware that extreme pH values can promote hydrolytic degradation.[4][5]

  • Utilize Buffers: For sustained solubility and stability, prepare your solutions in a suitable buffer system that maintains the pH in the optimal range.[5]

  • Consider Co-solvents: If working near the limits of aqueous solubility, the addition of a small percentage of a water-miscible organic co-solvent (e.g., ethanol, DMSO) may help maintain solubility. Note that some quinazoline derivatives have shown instability in DMSO over long periods.[7]

Q3: Analytical results show a steady decrease in my compound's concentration over time, even when stored protected from light at 4°C. What are the probable degradation pathways and mitigation strategies?

A3: A gradual loss of the active compound under these conditions points towards hydrolytic or oxidative degradation, which can occur even without light.[4][8]

Causality:

  • Hydrolysis: The amide-like linkages within the quinazoline ring system, though generally stable, can be susceptible to acid- or base-catalyzed hydrolysis at extreme pH values.[4]

  • Oxidation: As mentioned in Q1, dissolved oxygen in the solvent is a common culprit for degradation. Storing at 4°C slows down reaction kinetics but does not eliminate them.

Mitigation Strategies:

  • Optimize pH: The most critical step is to identify and maintain an optimal pH for stability. This often represents a compromise between solubility and minimizing pH-catalyzed degradation. A systematic pH stability study is highly recommended (see Protocol 2). For many carboxylic acids, a slightly acidic pH (e.g., 3-5) can enhance stability.[9]

  • Employ Antioxidants: The addition of antioxidants is a primary strategy to prevent oxidative degradation.[10] Common choices include ascorbic acid for aqueous solutions or butylated hydroxytoluene (BHT) for organic solutions. These compounds act as sacrificial agents, reacting with free radicals more readily than the target molecule.[11][12]

  • Use an Inert Atmosphere: Degas your solvent (e.g., by sonication under vacuum or bubbling with nitrogen/argon) before preparing the solution. Store the final solution under an inert gas headspace to displace oxygen.

Frequently Asked Questions (FAQs)

What are the ideal storage conditions for stock solutions of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid?

For maximum stability, a multi-faceted approach is required. The following table summarizes the recommended conditions.

ParameterShort-Term (1-2 weeks)Long-Term (>2 weeks)Rationale
Solvent Buffered Aqueous Solution (pH 4-6) or DMSODMSO or Buffered Aqueous Solution with 20-50% GlycerolBuffers prevent pH drift.[5] Glycerol acts as a cryoprotectant to prevent damage from freezing.
Temperature 2-8°C-20°C or -80°CLower temperatures significantly reduce the rate of all chemical degradation pathways.
Light Protect from light (Amber Vials)Protect from light (Amber Vials)Prevents photodegradation, a common pathway for heterocyclic compounds.[6]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Minimizes oxidative degradation by displacing oxygen.
Storage Format Working solutionSmall, single-use aliquotsAvoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.

Note: While some quinazoline derivatives show high stability in ultrapure water at 4°C for over 40 days, this is compound-specific and should be verified for your molecule.[7][13][14]

How do I develop a "stability-indicating" analytical method?

A stability-indicating method is an analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, excipients, and other potential impurities.

The development involves performing forced degradation studies.[8][15] This means intentionally stressing the compound under harsh conditions to generate degradation products.

Workflow for Forced Degradation:

  • Prepare Solutions: Prepare solutions of the compound (~1 mg/mL).

  • Apply Stress Conditions: Expose the solutions to the following conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for several hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for several hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal: Heat solution at 70°C for 48 hours.

    • Photolytic: Expose solution to UV light (e.g., 254 nm) and white light.

  • Analyze Samples: Analyze the stressed samples by HPLC-UV/MS.

  • Method Validation: The HPLC method is considered stability-indicating if all degradation product peaks are successfully resolved from the parent compound peak. Peak purity analysis using a diode array detector (DAD) is essential to confirm this.

What type of antioxidant should I use and at what concentration?

The choice depends on the solvent system.

  • For Aqueous Solutions: Use water-soluble antioxidants like Ascorbic Acid (Vitamin C) or Sodium Metabisulfite . A typical starting concentration is 0.01% to 0.1% (w/v).

  • For Organic Solutions (e.g., DMSO): Use lipid-soluble antioxidants like Butylated Hydroxytoluene (BHT) or Butylated Hydroxyanisole (BHA) . A typical starting concentration is 0.01% to 0.05% (w/v).

Important: Always run a control experiment to ensure the antioxidant itself does not interfere with your assay or react with your compound.

Visualizations and Workflows

Troubleshooting Workflow for Solution Instability

This diagram outlines a logical sequence for diagnosing and resolving stability issues.

start Instability Observed (Precipitation, Color Change, Loss of Purity) check_purity 1. Analyze by HPLC-UV - Quantify Parent Compound - Profile Degradants start->check_purity precipitate Is Precipitation the Primary Issue? check_purity->precipitate If Purity Loss is Observed color_change Is Color Change the Primary Issue? precipitate->color_change No measure_ph 2a. Measure Solution pH precipitate->measure_ph Yes check_oxidation 2b. Suspect Oxidation color_change->check_oxidation Yes retest 5. Retest Stability Over Time color_change->retest No (Purity is Stable) adjust_ph 3a. Adjust pH away from pI (e.g., to pH > 7.5 or pH < 4) measure_ph->adjust_ph use_buffer 4a. Reformulate with a Buffer adjust_ph->use_buffer use_buffer->retest use_antioxidant 3b. Add Antioxidant (e.g., Ascorbic Acid, BHT) check_oxidation->use_antioxidant use_inert 4b. Use Inert Gas (N₂/Ar) - Degas Solvent - Store under Inert Headspace use_antioxidant->use_inert use_inert->retest

Caption: A decision-tree for troubleshooting instability.

Potential Degradation Pathway: Oxidation

This diagram illustrates a simplified, hypothetical oxidative degradation pathway.

parent 5,6,7,8-Tetrahydroquinazoline- 6-carboxylic acid intermediate Hydroperoxide Intermediate parent->intermediate Oxidation oxidant [O] (e.g., O₂, H₂O₂) product1 Hydroxylated Derivative intermediate->product1 Reduction product2 Ring-Opened Products (Chromophoric) intermediate->product2 Rearrangement/ Cleavage

Caption: Simplified potential oxidative degradation pathway.

Key Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution (10 mM)
  • Weigh Compound: Accurately weigh 1.78 mg of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (MW: 178.18 g/mol ) into a clean, amber glass vial.

  • Solvent Preparation: Use high-purity, degassed solvent. For an aqueous buffer, prepare a 50 mM phosphate or citrate buffer and adjust to the desired pH (e.g., pH 6.0). Degas by sonicating under vacuum for 15 minutes or by bubbling argon through it for 20 minutes.

  • Dissolution: Add the chosen solvent (e.g., DMSO or the prepared buffer) to the vial to a final volume of 1 mL. Vortex or sonicate gently until fully dissolved. If using a buffer and solubility is an issue, add 0.1 M NaOH dropwise until the solid dissolves.

  • Inert Overlay: Purge the headspace of the vial with argon or nitrogen gas for 30 seconds before sealing tightly.

  • Storage: Store immediately under the recommended conditions (e.g., -20°C in single-use aliquots).

Protocol 2: Performing a pH-Dependent Stability Study
  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 9 in whole-number increments.

  • Sample Preparation: Prepare a solution of the compound in each buffer at a fixed concentration (e.g., 100 µg/mL).

  • Incubation: Store a set of aliquots for each pH at two different temperature conditions: 4°C (refrigerated) and 40°C (accelerated). Protect all samples from light.

  • Time Points: Pull samples for analysis at specified time points (e.g., T=0, 24h, 48h, 1 week, 4 weeks).

  • Analysis: Analyze each sample using a validated, stability-indicating HPLC method.

  • Data Interpretation: Plot the percentage of the remaining parent compound versus time for each pH/temperature condition. The pH that shows the least degradation over time, especially at 40°C, is the optimal pH for maximum stability.

References

  • Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. (2021). MDPI. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). Bentham Science Publishers. Available at: [Link]

  • Accessing diverse azole carboxylic acid building blocks via mild C-H carboxylation. (n.d.). ChemRxiv. Available at: [Link]

  • Acidic Stabilization of the Dual-Aromatic Heterocyclic Anions. (2021). MDPI. Available at: [Link]

  • Degradation Pathways. (2014). ResearchGate. Available at: [Link]

  • Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. (2011). ResearchGate. Available at: [Link]

  • Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. (2024). PMC. Available at: [Link]

  • N-Heterocyclic Carbene-Catalyzed Aerobic Oxidation of Aromatic Aldehydes into Carboxylic Acids: A Critical Review. (2025). MDPI. Available at: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). ResearchGate. Available at: [Link]

  • Drug degradation pathways. (n.d.). Pharmacy 180. Available at: [Link]

  • Effect of pH on stability of drugs, importance of pH on stability of drugs. (n.d.). Slideshare. Available at: [Link]

  • Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. (n.d.). Chemistry – An Asian Journal. Available at: [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. Available at: [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020). NIH. Available at: [Link]

  • Analytical CHEMISTRY. (2010). TSI Journals. Available at: [Link]

  • 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • Determination of 5,6,7,8-Tetrahydroquinoxaline Added in Aromatic Rice by Gas Chromatography-Mass Spectrometry. (2022). FAO AGRIS. Available at: [Link]

  • Investigation into the role of carboxylic acid and phenolic hydroxyl groups in the plant biostimulant activity of a humic acid purified from an oxidized sub-bituminous coal. (2024). Frontiers. Available at: [Link]

  • Phenolic acids and their carboxylate anions: Thermodynamics of primary antioxidant action. (2025). ResearchGate. Available at: [Link]

  • The Degradation Pathway of 1,2,3,4-Tetrazine. (n.d.). Amanote Research. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PMC. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). ResearchGate. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinoline. (n.d.). PubChem. Available at: [Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI. Available at: [Link]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti-inflammatory Effects. (n.d.). PubMed. Available at: [Link]

  • 5,6,7,8-Tetrahydroquinazoline. (n.d.). PubChem. Available at: [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020). ACS Publications. Available at: [Link]

  • On the Role of the Carboxyl Group to the Protective Effect of o-dihydroxybenzoic Acids to Saccharomyces cerevisiae Cells upon Induced Oxidative Stress. (2022). PMC. Available at: [Link]

  • Method for preparing heterocyclic-carboxylic acids. (n.d.). Google Patents.
  • N‐Heterocyclic Carbene/Carboxylic Acid Co‐Catalysis Enables Oxidative Esterification of Demanding Aldehydes/Enals, at Low Catalyst Loading. (n.d.). PMC. Available at: [Link]

  • Carboxylic Acids as Activators of NRF2: Antioxidant and Anti- inflammatory Effects. (2025). ResearchGate. Available at: [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. (n.d.). Journal of Medicinal Chemistry. Available at: [Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications. Available at: [Link]

  • Practical Synthesis of 5,7-Dichlorotetrahydroisoquinoline-6-carboxylic Acid Key Intermediate of Lifitegrast (Xiidra). (2023). ResearchGate. Available at: [Link]

  • Carboxylic Acid (Bio)Isosteres in Drug Design. (n.d.). SciSpace. Available at: [Link]

  • 5,6,7,8-tetrahydroquinoline-6-carboxylic acid. (n.d.). PubChem. Available at: [Link]

  • 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. (n.d.). PubChem. Available at: [Link]

Sources

Technical Support Center: Tetrahydroquinazoline (THQ) Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket Priority: High | Topic: Efficiency & Optimization

Welcome & Scope

Welcome to the Advanced Synthesis Support Center. You are accessing this guide because your current workflow for tetrahydroquinazoline (THQ) derivatization is likely suffering from one of three bottlenecks: stalled conversion , poor enantioselectivity , or difficult purification .

THQs are privileged scaffolds in medicinal chemistry, serving as the core for DHFR inhibitors, antitumor agents, and calcium channel blockers. However, their derivatization is notoriously sensitive to steric hindrance and catalyst poisoning. This guide moves beyond basic textbook procedures to address the mechanistic failures that cause low efficiency.

Route Selection Algorithm

Before troubleshooting, ensure you are using the thermodynamically optimal route for your specific substrate.

THQ_Route_Selection Start Start: Define Substrate Q1 Starting Material? Start->Q1 Quinazoline Quinazoline / Quinazolinone (Aromatic Precursor) Q1->Quinazoline Reduction Path Component Aldehyde + Urea + Cyclic 1,3-Diketone Q1->Component Assembly Path Q2 Chirality Required? Quinazoline->Q2 Route_C Route C: Modified Biginelli (Multicomponent Condensation) (High Diversity, Racemic) Component->Route_C Route_A Route A: Ir-Catalyzed Asymmetric Hydrogenation (High ee%, High Cost) Q2->Route_A Yes (enantiopure) Route_B Route B: Transfer Hydrogenation (Hantzsch Ester) Q2->Route_B No (racemic)

Figure 1: Decision matrix for selecting the synthesis pathway.[1] Route A is preferred for late-stage drug functionalization where stereochemistry is critical.

Module A: Asymmetric Hydrogenation (The "Premium" Route)

Context: This is the industry standard for generating chiral THQs from quinazolines. The most common failure here is catalyst deactivation .

Standard Operating Protocol (SOP-Ir-01)

Based on Zhou et al. Iridium-Bisphosphine Systems [1]

  • Catalyst Prep: In a glovebox, mix [Ir(COD)Cl]2 (1.0 equiv) and (R)-MeO-Biphep (2.2 equiv) in dry THF. Stir 30 min.

  • Additive: Add Iodine (I2) (10 mol% relative to substrate). Critical Step: Iodine oxidizes Ir(I) to the active Ir(III) species.

  • Substrate: Add quinazoline substrate.

  • Hydrogenation: Transfer to autoclave. Pressurize H2 (600–1000 psi). Stir at RT for 12–24h.

Troubleshooting Ticket: "My Reaction Stalled at 50% Conversion"
SymptomRoot Cause AnalysisCorrective Action
Stall at <50% Product Inhibition: The basic nitrogen in the product THQ is binding to the Ir center, poisoning the catalyst.Add an Acylating Agent: Run the reaction in the presence of Boc2O or Cbz-Cl. This traps the amine immediately, preventing catalyst binding [2].
No Reaction Inactive Pre-catalyst: The Ir(I) to Ir(III) oxidation failed.Check Iodine: Ensure I2 is fresh and dry. Without I2, the Ir-hydride species forms poorly. Alternatively, use N-bromosuccinimide (NBS) as the halide source [1].[2]
Low ee% Chloride Interference: Chloride ions from the precursor compete with the chiral ligand.Anion Exchange: Switch from [Ir(COD)Cl]2 to a cationic precursor like [Ir(COD)2]BARF to remove coordinating halides.
Module B: Modified Biginelli Condensation (The "Fast" Route)

Context: Used for rapid library generation. The classic Biginelli uses urea + aldehyde + acetoacetate.[3][4] For tetrahydroquinazolines , you must replace the acetoacetate with dimedone (or cyclohexanedione) [3].

Optimization Guide: Iodine Catalysis

Using molecular iodine (


) as a Lewis acid catalyst significantly improves yields over traditional HCl/EtOH reflux methods.
  • Solvent: Ethanol (Green/Polar)

  • Catalyst: 5-10 mol%

    
    
    
  • Temperature: Reflux (78°C)

FAQ: Common Issues in Condensation

Q: I am getting a sticky red tar instead of a precipitate.

  • A: This is likely polymerized aldehyde .

    • Fix: Change the addition order. Premix the Urea and Dimedone with the catalyst before adding the aldehyde. This ensures the aldehyde reacts with the active methylene immediately rather than self-condensing (Aldol-type polymerization) [4].

Q: The reaction works for benzaldehyde but fails for 2-nitrobenzaldehyde.

  • A: Steric/Electronic Mismatch. Ortho-substituted aldehydes hinder the formation of the bis-ureide intermediate.

    • Fix: Switch to Microwave Irradiation (MW) . Run at 100°C for 10 mins. The thermal excitation overcomes the steric barrier that reflux cannot [5].

Module C: Green Chemistry & Purification

Context: Purification is the biggest efficiency killer in THQ synthesis due to the polarity of the cyclic guanidine/urea core.

Ionic Liquid Protocol (The "No-Column" Workup)

Instead of organic solvents, use [BMIM]BF4 or [BMIM]OH as both solvent and catalyst.

  • Reaction: Mix reactants in [BMIM]BF4. Heat/MW.

  • Workup: Cool to RT. Add Water .

  • Separation: The hydrophobic THQ product precipitates out. The Ionic Liquid remains in the aqueous phase.

  • Efficiency: Filter the solid. Evaporate water from the filtrate to recycle the IL.

    • Yield Improvement: Typically 10-15% higher than ethanol reflux due to the stabilizing effect of the IL on the charged intermediates [6].

Comparative Efficiency Metrics

Use this table to benchmark your current results against expected standards.

MethodTypical YieldEnantioselectivity (ee)Atom EconomyScalability
Ir-Hydrogenation 90-98%>95% (Excellent)High (Add H2 only)High (kg scale possible)
Classic Biginelli 40-60%0% (Racemic)Moderate (H2O waste)Moderate
Iodine-Cat. Condensation 85-92%0% (Racemic)HighHigh
Ionic Liquid MW 90-95%0% (Racemic)Very High (Recyclable)Low (Batch limit)
Visualizing the Failure Modes

Understanding the catalytic cycle helps diagnose exactly where your reaction is dying.

Ir_Catalytic_Cycle_Debug PreCat Pre-Catalyst [Ir(COD)Cl]2 ActiveSpecies Active Species Ir(III)-H-I PreCat->ActiveSpecies + Ligand + I2 + H2 Fail_Ox FAILURE: No Iodine Added (Stays inactive) PreCat->Fail_Ox Missing Oxidant Coordination Substrate Coordination ActiveSpecies->Coordination + Quinazoline Insertion 1,4-Hydride Insertion Coordination->Insertion Fail_Steric FAILURE: Steric Clash (Ortho-subs) Coordination->Fail_Steric Bulky R-Group ProductRelease Product Release Insertion->ProductRelease + H2 ProductRelease->ActiveSpecies Regeneration Fail_Poison FAILURE: Product Inhibition (Amine binds Ir) ProductRelease->Fail_Poison Basic Amine

Figure 2: Troubleshooting the Iridium Catalytic Cycle. Red nodes indicate common points of failure requiring intervention (e.g., adding acylating agents).

References
  • Wang, X. B., & Zhou, Y. G. (2008). Iridium-catalyzed asymmetric hydrogenation of quinazolinones. Journal of Organic Chemistry.

  • Wang, D. W., et al. (2011). Highly Enantioselective Iridium-Catalyzed Hydrogenation of Heteroaromatic Compounds. Chemical Reviews.

  • Suresh, & Sandhu, J. S. (2012). Past, present and future of the Biginelli reaction: A critical perspective. Arkivoc.

  • BenchChem Technical Support. (2025). Troubleshooting common side reactions in quinazoline synthesis.

  • Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis. Angewandte Chemie International Edition.

  • Hsu, H. Y., et al. (2012). Ionic liquid-supported synthesis of dihydroquinazolines and tetrahydroquinazolines under microwave irradiation.[5] Molecular Diversity. [5]

Sources

ReactionAI Support Hub: Machine Learning for Reaction Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Current Version: 2.4.1 (Active Learning Module) Operator Level: Senior Application Scientist

Welcome to the ReactionAI Technical Support Center

This guide is not a textbook; it is a field manual for researchers encountering friction while deploying Machine Learning (ML) to optimize chemical reactions. Whether you are struggling with data scarcity, model convergence, or experimental validation, this document provides diagnostic workflows and solutions based on field-proven methodologies.

Quick Navigation (Troubleshooting Modules)
ModuleCore IssueCommon Symptom
[01] Data & Featurization Input Quality"My model's predictions are no better than random guessing."
[02] Model & Algorithm Surrogate Fidelity"The model is overfitting or underestimating uncertainty."
[03] Active Learning Loop Acquisition Strategy"The system keeps suggesting the same conditions (getting stuck)."
[04] Experimental Integration Hardware/Batching"The suggested conditions are physically impossible to run."
Module 01: Data & Featurization (The Input Layer)

Issue: The most common failure mode in reaction optimization is not the algorithm, but how the chemistry is represented to the computer.

Q: Why does my model fail to extrapolate to new substrates?

Diagnosis: You are likely using One-Hot Encoding (OHE) for your reactants or catalysts. OHE treats molecules as distinct categories (Cat A ≠ Cat B) with no understanding of why they are different. Solution: Switch to Physicochemical Descriptors .

  • The Fix: Replace categorical labels with continuous vectors representing steric and electronic properties (e.g., Sterimol parameters, NBO charges, HOMO/LUMO energies). This allows the model to "learn" that a bulky phosphine behaves similarly to another bulky phosphine.

Protocol: Generating DFT Descriptors

  • Conformer Generation: Use RDKit to generate 50+ conformers per molecule.

  • Geometry Optimization: Run low-level DFT (e.g., B3LYP/6-31G*) on the lowest energy conformers.

  • Feature Extraction: Extract specific properties:

    • Global:[1][2][3] HOMO/LUMO, Dipole Moment.

    • Atom-Specific: NMR shifts, partial charges at the reactive center, buried volume (

      
      ).
      
  • Normalization: Z-score standardize all features before feeding them into the model.

ngcontent-ng-c4120160419="" class="ng-star-inserted">

Expert Insight: "Models trained on descriptors can predict yield for catalysts never seen during training. Models trained on OHE cannot." — See Doyle et al. (2018).[4][5][6]

Module 02: Model & Algorithm (The Engine)

Issue: Choosing the wrong surrogate model for your data size (


).
Q: I only have 10-20 data points. Can I use Deep Learning?

A: Absolutely not. Neural Networks require massive datasets to converge. For reaction optimization (


), you must use Gaussian Processes (GP)  or Random Forests (RF) .
Comparison of Surrogate Models
FeatureGaussian Process (GP)Random Forest (RF)Neural Network (NN)
Best for

10 – 50050 – 2,000> 5,000
Uncertainty Native (Exact)Approximate (Jackknife)Poor / Requires Ensembles
Computational Cost High (

)
LowHigh
Rec. Use Case Bayesian OptimizationHigh-Throughput ScreeningRetrosynthesis
Q: My Gaussian Process is overfitting (Variance is near zero everywhere).

Diagnosis: Your kernel (covariance function) is too flexible, or the noise parameter is too low. Troubleshooting Steps:

  • Check Kernel: If using a Radial Basis Function (RBF), check the length-scale. If the length-scale is very small, the model assumes every data point is independent (no learning).

  • Regularization: Increase the "White Noise" kernel component. This tells the GP that experimental error exists (e.g., 5% yield error).

  • Priors: Set a Gamma prior on the length-scale to penalize extreme values.

Module 03: The Active Learning Loop (The Driver)

Issue: Balancing Exploration (learning the landscape) vs. Exploitation (finding the peak).

Q: The model keeps suggesting conditions I know will fail, or it's just exploring random corners.

Diagnosis: This is an Acquisition Function misalignment.

  • Too much Exploration: You are using "Max Variance" or purely uncertainty-based sampling.

  • Too much Exploitation: You are using "Probability of Improvement" (PI) and getting stuck in a local maximum.

Solution: Use Expected Improvement (EI) or Upper Confidence Bound (UCB) .

Visualizing the Closed-Loop Workflow The following diagram illustrates the iterative cycle of Bayesian Optimization for reactions.

ReactionOptimizationLoop cluster_experiment Experimental Phase cluster_computation Computational Phase Exp Run Experiment (Synthesis) Data Reaction Data (Yield/Selectivity) Exp->Data Measure Model Surrogate Model (Gaussian Process) Data->Model Update Training Set Feat Featurization (Descriptors) Feat->Model Input Features Acq Acquisition Function (EI / UCB) Model->Acq Predict Mean & StdDev Next Suggest Next Conditions Acq->Next Maximize Utility Next->Exp Execute

Caption: The Closed-Loop Bayesian Optimization Cycle. Data flows from experiment to model, which updates the acquisition surface to suggest the next optimal experiment.[7]

Module 04: Experimental Integration (The Reality)
Q: The algorithm suggests a temperature of 103.4°C and 1.22 equiv of base. I can't pipet that.

Diagnosis: The search space is defined as continuous, but your hardware is discrete. Solution: Discretize the search space before optimization.

  • Grid Definition: Define valid steps (e.g., Temp: [80, 100, 120], Base: [1.0, 1.5, 2.0]).

  • Snap-to-Grid: Modify the acquisition function to only evaluate points on this pre-defined grid.

  • Batch Mode: If you have a 96-well plate, do not run 1 reaction at a time. Use Batch Bayesian Optimization (e.g., Kriging Believer or Local Penalization) to select the top

    
     experiments simultaneously.
    
Troubleshooting Decision Tree

Use this logic flow to diagnose poor optimization performance.

TroubleshootingTree Start Problem: Optimization Stalled CheckData Check Data Representation Start->CheckData CheckModel Check Model Fit (R²) CheckData->CheckModel Descriptors OK FixDesc Action: Switch to DFT Descriptors CheckData->FixDesc Using OHE? CheckAcq Check Acquisition Function CheckModel->CheckAcq R² > 0.7 FixKernel Action: Tune Kernel / Normalize Y CheckModel->FixKernel R² < 0.3 FixExploit Action: Increase Kappa (UCB) or Switch to EI CheckAcq->FixExploit Stuck in Local Max

Caption: Diagnostic logic for identifying the root cause of optimization failure.

References
  • Shields, B. J., et al. (2021).[2][8][9][10] "Bayesian reaction optimization as a tool for chemical synthesis."[2][8][9][10] Nature, 590, 89–96.[2][8][9] [Link]

  • Ahneman, D. T., Doyle, A. G., et al. (2018).[4] "Predicting reaction performance in C–N cross-coupling using machine learning." Science, 360(6385), 186-190.[4] [Link]

  • Greenaway, R. L., et al. (2018). "High-throughput discovery of organic cages and catenanes using computational screening fused with robotic synthesis." Nature Communications, 9, 2849. [Link]

  • Häse, F., Roch, L. M., & Aspuru-Guzik, A. (2018). "Chimera: enabling hierarchy based multi-objective optimization for self-driving laboratories." Chemical Science, 9, 7643-7655. [Link]

Sources

Validation & Comparative

Beyond Aromatic Flatland: A Comparative SAR Guide to Tetrahydroquinazoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Structure-Activity Relationship (SAR) studies concerning Tetrahydroquinazoline (THQ) analogs. Unlike their fully aromatic cousins (quinazolines), THQs offer a non-planar, "three-dimensional" scaffold that enhances solubility and enables novel binding modes.

Executive Summary & Strategic Rationale

In medicinal chemistry, the quinazoline scaffold is a "privileged structure," forming the backbone of blockbuster EGFR inhibitors like Gefitinib and Erlotinib. However, these molecules are planar (flat). The tetrahydroquinazoline (THQ) analog introduces saturation at the C5-C8 or N1-C4 positions, breaking aromaticity.

Why shift to THQs?

  • Escape from Flatland: The saturation introduces

    
     hybridized carbons, creating a "kinked" or puckered ring conformation. This increases complexity (Fsp3 score) and often improves water solubility compared to flat aromatic stacks.
    
  • Stereochemical Vectors: The introduction of chiral centers (commonly at C2 or C4) allows for highly specific vector exploration within a protein binding pocket, differentiating enantiomers in a way planar quinazolines cannot.

  • Mechanistic Divergence: While quinazolines are classic ATP-competitive kinase inhibitors, THQs have shown distinct mechanisms, such as acting as catalytic inhibitors of Topoisomerase II

    
     (blocking function without DNA damage) rather than poisons.
    
Visualization: Scaffold Comparison

The following diagram contrasts the planar Quinazoline with the 3D Tetrahydroquinazoline scaffold.

ScaffoldComparison cluster_0 Classic Quinazoline cluster_1 Tetrahydroquinazoline (THQ) Q Quinazoline Core (Planar, Aromatic) Q_Prop High Stacking (Insolubility) Kinase ATP Pocket Binder Q->Q_Prop THQ Tetrahydroquinazoline (Puckered, sp3 rich) Q->THQ Reduction/Saturation (+ Solubility, + Chirality) THQ_Prop Improved Solubility Chiral Centers (C2/C4) Novel Binding Modes THQ->THQ_Prop caption Figure 1: Structural and functional divergence between Quinazoline and THQ scaffolds.

Deep Dive: SAR Case Study (Topoisomerase II Inhibition)

A landmark study (Stefano et al., 2020) identified THQs as potent inhibitors of Human Topoisomerase II


 (Topo II). Unlike etoposide (a "poison" that causes DNA strand breaks and secondary leukemia), these THQs act as catalytic inhibitors , blocking the enzyme without trapping the DNA cleavage complex.[1]
Critical SAR Findings

The study focused on 6-amino-5,6,7,8-tetrahydroquinazoline derivatives.

PositionModificationEffect on ActivityCausality/Insight
C2 Phenyl groupLoss of Activity Steric clash or lack of H-bond acceptor.
C2 4-Pyridyl High Potency Essential. The pyridine nitrogen likely engages in a critical H-bond or water-mediated interaction deep in the pocket.
N4 Aniline substitutionVariable 4-substituted anilines (e.g., 3-fluoroaniline) are preferred. This mimics the "hinge binder" motif seen in kinase inhibitors.
C6 Amino group (

)
Mandatory Removal or acetylation abolishes activity. The primary amine is crucial for solubility and specific polar interactions.
Chirality C6 EnantiomersEquipotent Surprisingly, both (R) and (S) enantiomers showed similar activity, suggesting the C6 region sits in a solvent-exposed or symmetric pocket.
Comparative Data: THQ vs. Standard of Care

Data derived from ARN-21934 characterization (Stefano et al., 2020).

CompoundScaffoldMechanismTopo II

IC50 (

M)
Solubility (PBS)
ARN-21934 Tetrahydroquinazoline Catalytic Inhibitor 2.0 >250

M
EtoposidePodophyllotoxinPoison (DNA Damage)~120.0Low
Hit Compound 1THQ (Early Lead)Catalytic Inhibitor160.0126

M

SAR Logic & Signaling Pathway

The following diagram illustrates the validated SAR logic for THQ analogs targeting Topo II and EGFR.

SAR_Logic Core THQ Scaffold (5,6,7,8-tetrahydro) Pos2 Position C2 (Heterocycle) Core->Pos2 Pos4 Position N4 (Aniline Linker) Core->Pos4 Pos6 Position C6 (Solubilizing Group) Core->Pos6 Act_Topo Topo II Inhibition (Catalytic) Pos2->Act_Topo 4-Pyridyl (Essential) Act_EGFR EGFR Inhibition (Kinase) Pos2->Act_EGFR H-Bond Acceptor Pos4->Act_Topo 3-F-Phenyl Pos4->Act_EGFR 3-Br-Phenyl (Hydrophobic Fit) Pos6->Act_Topo Primary Amine (>250µM Solubility) caption Figure 2: SAR Logic map for THQ derivatives. Green paths denote Topo II optimization.

Experimental Protocol: Synthesis & Evaluation

To ensure reproducibility, we detail the synthesis of the 6-amino-THQ core and the Topo II Relaxation Assay .

A. Synthesis of 6-Amino-Tetrahydroquinazoline Scaffold

Rationale: This route utilizes a cyclocondensation strategy, which is more robust than direct hydrogenation of quinazolines (which can be difficult to stop at the tetrahydro stage).

Step-by-Step Protocol:

  • Ketone Protection: Start with 1,4-dioxaspiro[4.5]decan-8-one. React with benzylamine (reductive amination) to install the protected nitrogen at C6.

  • Annulation Precursor: React the ketone with dimethylformamide dimethyl acetal (DMF-DMA) to generate the

    
    -unsaturated enaminone.
    
  • Cyclization: Reflux the enaminone with an appropriate amidine (e.g., isonicotinamidine for the C2-pyridyl group) and a base (NaOEt) in ethanol.

    • Checkpoint: Monitor by TLC. The formation of the pyrimidine ring closes the THQ bicyclic system.

  • Chlorination (Activation): Treat the resulting lactam (if using urea) or intermediate with

    
     to generate the 4-chloro-THQ.
    
  • Nucleophilic Substitution (

    
    ):  React the 4-chloro-THQ with the desired aniline (e.g., 3-fluoroaniline) in isopropanol at reflux.
    
  • Deprotection: Remove benzyl groups (if used) via hydrogenation (

    
    ) to reveal the free C6-amine.
    
B. Self-Validating Bioassay: Topo II DNA Relaxation

Rationale: This assay distinguishes between catalytic inhibitors (THQ) and poisons (Etoposide). Poisons stabilize the cleaved complex; inhibitors prevent the relaxation of supercoiled DNA.

Protocol:

  • Reagents: Human Topo II

    
     enzyme, supercoiled plasmid DNA (pBR322), ATP buffer.
    
  • Incubation: Mix 0.2

    
    g plasmid DNA with 2 units of Topo II
    
    
    
    in the presence of the test compound (various concentrations) for 30 min at 37°C.
  • Termination: Stop reaction with SDS/Proteinase K.

  • Readout: Run samples on a 1% agarose gel (without Ethidium Bromide initially). Stain post-run.

    • Validation:

      • Negative Control: Supercoiled DNA only (Fast migration).

      • Positive Control (No Drug): Relaxed DNA (Slow migration ladders).

      • Hit (THQ): DNA remains Supercoiled (inhibition of relaxation).

Workflow Visualization

This diagram outlines the synthesis-to-assay pipeline described above.

Workflow cluster_synth Synthesis Phase cluster_assay Validation Phase (Topo II) Start Cyclohexanone Precursor Step1 DMF-DMA Enaminone Formation Start->Step1 Step2 Cyclization with Amidine (C2 Install) Step1->Step2 Step3 SNAr with Aniline (N4 Install) Step2->Step3 Final Target THQ Analog Step3->Final Assay DNA Relaxation Assay (pBR322 + Topo II) Final->Assay Purified Compound Readout Agarose Gel Electrophoresis Assay->Readout Decision Supercoiled Band Preserved? Readout->Decision caption Figure 3: Integrated Synthesis and Screening Workflow.

References

  • Stefano, G., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β.[1] ACS Medicinal Chemistry Letters.

  • Raju, D., et al. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. Scientific Scholar.

  • Bhatia, et al. (2020). Deciphering quinazoline derivatives' interactions with EGFR: a computational quest.[2] Frontiers in Pharmacology.

  • Tang, S., et al. (2023). Iridium-catalyzed asymmetric [4 + 2] cycloaddition... provides a wide range of tetrahydroquinazolines.[3] Organic Letters.

Sources

A Senior Application Scientist's Guide to Benchmarking 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Against Known DHFR Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid against established standards. The focus of this guide is on the inhibition of Dihydrofolate Reductase (DHFR), a critical enzyme in nucleotide synthesis and a well-validated target for cancer chemotherapy.[1][2][3][4][5][6]

The narrative that follows is grounded in years of field experience, emphasizing not just the 'how' but the 'why' behind experimental choices. Every protocol is designed to be self-validating, ensuring the generation of robust and reliable data.

Introduction: The Significance of Dihydrofolate Reductase (DHFR) as a Therapeutic Target

Dihydrofolate reductase is a pivotal enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolic acid to tetrahydrofolic acid.[5][7] Tetrahydrofolate and its derivatives are essential one-carbon donors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.[5][7] Rapidly proliferating cells, such as cancer cells, have a high demand for these precursors to support DNA replication and cell division.[6] Consequently, the inhibition of DHFR leads to a depletion of intracellular tetrahydrofolate, disrupting DNA synthesis and resulting in cell death.[3][4][8] This makes DHFR an attractive and well-established target for anticancer drugs.[6][9]

The quinazoline scaffold is a prominent heterocyclic ring system in medicinal chemistry, with numerous derivatives showing potent enzyme inhibitory activities.[10][11][12] Specifically, 5,6,7,8-tetrahydroquinazoline derivatives have been designed and evaluated as nonclassical inhibitors of DHFR.[13][14] This guide will focus on 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, a member of this promising class of compounds.

The Established Standards: Methotrexate and Pralatrexate

A robust benchmarking study requires comparison against well-characterized standards. In the realm of DHFR inhibitors, Methotrexate and Pralatrexate are the gold standards.

  • Methotrexate (MTX) is a classical antifolate agent that has been a cornerstone of cancer chemotherapy for decades.[4][15] It acts as a competitive inhibitor of DHFR, binding with high affinity to the enzyme's active site and preventing the reduction of dihydrofolate.[3][8] While highly effective, its use can be associated with significant side effects and the development of resistance.[16]

  • Pralatrexate (Folotyn™) is a newer generation antifolate that also competitively inhibits DHFR.[1][2][17] It was designed for enhanced uptake into cancer cells via the reduced folate carrier (RFC) and more efficient intracellular polyglutamylation.[1][2][18] This polyglutamation traps the drug within the cell and increases its inhibitory potency, leading to improved efficacy in certain cancer types, such as peripheral T-cell lymphoma.[1][2][18]

The following diagram illustrates the central role of DHFR in the folate pathway and the mechanism of action of its inhibitors.

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) DNA_RNA DNA & RNA Synthesis THF->DNA_RNA One-carbon transfer NADPH NADPH NADPH->DHFR NADP NADP+ DHFR->THF H+ DHFR->NADP Inhibitors Antifolates (e.g., Methotrexate, Pralatrexate, 5,6,7,8-Tetrahydroquinazoline- 6-carboxylic acid) Inhibitors->DHFR Inhibition

Caption: The role of DHFR in folate metabolism and its inhibition.

Experimental Benchmarking Workflow

The following sections detail the experimental protocols necessary to benchmark 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid against Methotrexate and Pralatrexate.

In Vitro DHFR Enzyme Inhibition Assay

The foundational experiment is a direct measurement of the compound's ability to inhibit purified DHFR enzyme. A common and reliable method is a colorimetric assay that monitors the oxidation of NADPH to NADP+, which results in a decrease in absorbance at 340 nm.[19][20][21]

Experimental Rationale: This assay provides a direct measure of the compound's potency (IC50) against the molecular target, independent of cellular uptake, metabolism, or efflux mechanisms. This is the first critical step in characterizing a novel inhibitor.

Detailed Protocol:

  • Reagent Preparation:

    • Assay Buffer: Prepare a 10X stock of DHFR assay buffer and dilute to 1X with ddH2O for use. A typical buffer consists of 50 mM Tris-HCl, pH 7.5, 150 mM KCl, and 1 mM DTT.

    • DHFR Enzyme: Reconstitute purified human DHFR enzyme in assay buffer to a stock concentration of 1 U/mL. Further dilute to the working concentration (e.g., 0.01 U/mL) in cold assay buffer immediately before use.

    • Substrate (Dihydrofolic Acid): Prepare a stock solution of dihydrofolic acid (e.g., 10 mM in DMSO) and dilute to the working concentration (e.g., 100 µM) in assay buffer. Protect from light.

    • Cofactor (NADPH): Prepare a stock solution of NADPH (e.g., 10 mM in assay buffer) and dilute to the working concentration (e.g., 200 µM) in assay buffer. Keep on ice.

    • Test Compounds: Prepare 10 mM stock solutions of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, Methotrexate, and Pralatrexate in DMSO. Create a series of dilutions in assay buffer to achieve final assay concentrations ranging from picomolar to micromolar.

  • Assay Procedure (96-well plate format):

    • Add 2 µL of each test compound dilution to the appropriate wells of a clear, flat-bottom 96-well plate. Include wells for a no-inhibitor control (DMSO vehicle) and a no-enzyme control (assay buffer).

    • Add 98 µL of the diluted DHFR enzyme solution to each well (except the no-enzyme control).

    • Add 40 µL of the diluted NADPH solution to all wells. Mix gently and incubate for 10-15 minutes at room temperature, protected from light.

    • Initiate the reaction by adding 60 µL of the diluted dihydrofolic acid substrate to all wells.

    • Immediately measure the absorbance at 340 nm in a kinetic mode for 10-20 minutes at room temperature.

  • Data Analysis:

    • Calculate the rate of reaction (decrease in absorbance per minute) for each well from the linear portion of the kinetic curve.

    • Normalize the reaction rates to the no-inhibitor control (100% activity) and the no-enzyme control (0% activity).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.

The following diagram outlines the enzymatic assay workflow.

Enzymatic_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - DHFR Enzyme - DHF Substrate - NADPH Cofactor - Test Compounds Plate Plate Compounds (96-well) Reagents->Plate Add_Enzyme Add DHFR Enzyme Plate->Add_Enzyme Add_NADPH Add NADPH & Incubate Add_Enzyme->Add_NADPH Add_DHF Add DHF Substrate Add_NADPH->Add_DHF Measure Kinetic Read at 340 nm Add_DHF->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Normalize Normalize Data Calculate_Rates->Normalize Plot Plot Inhibition Curve Normalize->Plot IC50 Determine IC50 Plot->IC50

Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Cell-Based Proliferation Assay

While an enzymatic assay is crucial, it is equally important to assess a compound's activity in a cellular context. A cell proliferation assay measures the ability of a compound to inhibit the growth of cancer cells, providing insights into its cell permeability, metabolic stability, and engagement with the target in a more complex biological system.

Experimental Rationale: This assay determines the compound's efficacy at a cellular level (EC50). Comparing the EC50 to the enzymatic IC50 can provide initial indications of factors like cell permeability and potential off-target effects. For this study, we will use A549 human non-small cell lung carcinoma cells, a cell line known to be sensitive to antifolates.[22]

Detailed Protocol:

  • Cell Culture:

    • Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

    • Ensure cells are in the logarithmic growth phase before seeding.

  • Assay Procedure:

    • Seed A549 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium. Allow cells to adhere overnight.

    • Prepare serial dilutions of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, Methotrexate, and Pralatrexate in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells for a no-drug control (vehicle).

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Cell Viability Measurement (using a reagent like CellTiter-Glo®):

    • After the incubation period, equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence readings to the no-drug control (100% viability).

    • Plot the percentage of cell viability versus the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration of the compound that causes a 50% reduction in cell viability) by fitting the data to a four-parameter logistic equation.

Data Presentation and Comparison

All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.

CompoundDHFR IC50 (nM) [Human, recombinant]A549 Cell Proliferation EC50 (nM)
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid Experimental ValueExperimental Value
Methotrexate Literature/Exp. ValueLiterature/Exp. Value
Pralatrexate Literature/Exp. ValueLiterature/Exp. Value

Literature values for Methotrexate and Pralatrexate should be cited and can be used for initial comparison, though it is best practice to run them alongside the test compound in parallel experiments.

Conclusion and Future Directions

This guide provides a robust and scientifically sound methodology for the initial benchmarking of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid as a potential DHFR inhibitor. The data generated from these experiments will allow for a direct comparison of its in vitro potency and cellular efficacy against the established standards, Methotrexate and Pralatrexate.

Should 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid demonstrate promising activity, further studies would be warranted. These could include selectivity profiling against DHFR from other species (e.g., bacterial, parasitic), evaluation in a broader panel of cancer cell lines, and studies to elucidate its mechanism of cellular uptake and potential for polyglutamylation.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pralatrexate? Retrieved from [Link]

  • Massive Bio. (2026, January 16). Pralatrexate. Retrieved from [Link]

  • GlobalRPH. (2017, September 6). Folotyn™ (Pralatrexate). Retrieved from [Link]

  • Pfizer Medical Information - Canada. METHOTREXATE, VIALS 10 Clinical Pharmacology. Retrieved from [Link]

  • Wikipedia. Pralatrexate. Retrieved from [Link]

  • Wikipedia. Methotrexate. Retrieved from [Link]

  • The Content Rheum. Methotrexate Mechanism of Action Explained | RhAPP Pharmacology Review. Retrieved from [Link]

  • ResearchGate. (2013). Mechanism of action of pralatrexate. Retrieved from [Link]

  • National Institutes of Health. (2024, May 20). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Retrieved from [Link]

  • National Institutes of Health. Methotrexate Mechanism in Treatment of Rheumatoid Arthritis. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Methotrexate? Retrieved from [Link]

  • PubMed. (2017, April 21). Quinazoline derivatives as selective CYP1B1 inhibitors. Retrieved from [Link]

  • National Institutes of Health. Structure, dynamics, and catalytic function of dihydrofolate reductase. Retrieved from [Link]

  • MDPI. (2024, February 16). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Retrieved from [Link]

  • Wikipedia. Dihydrofolate reductase. Retrieved from [Link]

  • MDPI. (2022, August 29). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Retrieved from [Link]

  • BMRB. Dihydrofolate Reductase. Retrieved from [Link]

  • Taylor & Francis Online. (2021, September 22). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Retrieved from [Link]

  • PDB-101. Molecule of the Month: Dihydrofolate Reductase. Retrieved from [Link]

  • PubMed. Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Retrieved from [Link]

  • University of Arizona. DHF. Retrieved from [Link]

  • National Institutes of Health. (2023, September 14). Unlocking the Molecular Secrets of Antifolate Drug Resistance: A Multi-Omics Investigation of the NCI-60 Cell Line Panel. Retrieved from [Link]

  • Assay Genie. Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • SciSpace. Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. Retrieved from [Link]

  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Life Science Alliance. (2023, August 17). A novel antifolate suppresses growth of FPGS-deficient cells and overcomes methotrexate resistance. Retrieved from [Link]

  • National Institutes of Health. Cells exposed to antifolates show increased cellular levels of proteins fused to dihydrofolate reductase: A method to modulate gene expression. Retrieved from [Link]

  • National Institutes of Health. The Antifolates. Retrieved from [Link]

  • National Institutes of Health. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • MDPI. (2022, September 22). Folic Acid Antimetabolites (Antifolates): A Brief Review on Synthetic Strategies and Application Opportunities. Retrieved from [Link]

  • ResearchGate. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Retrieved from [Link]

  • Royal Society of Chemistry. 5,6,7,8-Tetrahydroquinolines. Part III. Synthesis of 5,6,7,8-tetrahydroquinoline-8-thiocarboxamides. Retrieved from [Link]

  • ResearchGate. Investigation into a Tetrahydroquinazoline Scaffold. Retrieved from [Link]

  • PubChem. 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. Retrieved from [Link]

  • Semantic Scholar. (2020, November 27). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Retrieved from [Link]

Sources

A Guide to Orthogonal Validation of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Binding

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, identifying a small molecule that binds to a protein of interest is a pivotal first step. However, a preliminary "hit" from a primary screen is merely a starting point. Rigorous, multi-faceted validation is paramount to ensure the interaction is genuine, specific, and relevant in a physiological context. Relying on a single assay methodology is fraught with peril, as method-specific artifacts can often lead to false positives and wasted resources.

This guide provides a comprehensive framework for validating the binding of a novel compound, 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, to a putative protein target. Derivatives of the tetrahydroquinazoline scaffold have been shown to target enzymes such as Dihydrofolate Reductase (DHFR), making it a relevant hypothetical target for our discussion.[1][2][3] We will explore a strategic, three-pronged approach using orthogonal biophysical and cell-based methods. This strategy is designed not just to confirm a binding event, but to build a robust, self-validating dataset that provides deep confidence in the molecular interaction, paving the way for successful lead optimization.

The Orthogonal Validation Trinity: A Multi-Method Approach

To build a compelling validation package for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, we will employ three gold-standard techniques, each providing a unique piece of the binding puzzle:

  • Isothermal Titration Calorimetry (ITC): A thermodynamic, in-solution technique that directly measures the heat released or absorbed during a binding event. It is considered the gold standard for determining binding affinity and thermodynamics without labels or immobilization.[4][5][6]

  • Surface Plasmon Resonance (SPR): A label-free, surface-based method that provides real-time kinetic data on association and dissociation rates, offering a deeper understanding of the binding dynamics.[7][8][9]

  • Cellular Thermal Shift Assay (CETSA®): A powerful cell-based assay that verifies target engagement within the complex milieu of an intact cell, confirming that the compound can access and bind to its target in a physiologically relevant environment.[10][11][12]

This guide will now delve into the causality, protocols, and data interpretation for each of these essential techniques.

Method 1: Isothermal Titration Calorimetry (ITC) – The Thermodynamic Benchmark

Principle of the Method

Isothermal Titration Calorimetry (ITC) directly measures the heat change (enthalpy, ΔH) that occurs when two molecules interact.[5][6] A solution of the ligand (5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid) is titrated into a sample cell containing the purified target protein. As binding occurs, heat is either released (exothermic) or absorbed (endothermic).[5] The ITC instrument, a highly sensitive calorimeter, measures these minute heat changes after each injection. As the protein becomes saturated with the ligand, the heat signal diminishes. The resulting data are plotted as heat change per injection versus the molar ratio of ligand to protein, generating a binding isotherm. Fitting this curve provides the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single, label-free experiment.[6]

Scientific Rationale

ITC is the foundational experiment in our orthogonal approach because it provides an unambiguous, in-solution measurement of direct binding. There is no need for chemical labeling or surface immobilization, which can sometimes interfere with the interaction.[5] By determining the complete thermodynamic profile (Kd, ΔH, ΔS), ITC offers profound insights into the forces driving the binding event, which is invaluable for structure-activity relationship (SAR) studies.[4]

Experimental Protocol: ITC
  • Sample Preparation (Critical Step):

    • Express and purify the target protein to >95% homogeneity.

    • Dialyze both the protein and the 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid compound extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). Mismatched buffers will generate large heats of dilution, obscuring the binding signal.

    • Determine the active protein concentration accurately.

    • Prepare the ligand solution (e.g., 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid) at a concentration 10-15 times that of the protein.

  • Instrument Setup (e.g., MicroCal Auto-iTC200):

    • Thoroughly clean the sample and reference cells.

    • Load the protein solution (e.g., 10-20 µM) into the sample cell and the matched dialysis buffer into the reference cell.

    • Load the ligand solution (e.g., 100-200 µM) into the injection syringe.

    • Set the experimental temperature (typically 25°C).

    • Equilibrate the system until a stable baseline is achieved.

  • Titration Experiment:

    • Perform an initial small injection (e.g., 0.4 µL) to remove air from the syringe, which can be discarded from the data.

    • Execute a series of 19-25 injections (e.g., 2 µL each) with sufficient spacing to allow the signal to return to baseline.

  • Data Analysis:

    • Integrate the heat signal peaks for each injection.

    • Plot the integrated heat data against the molar ratio of ligand to protein.

    • Fit the resulting isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Data Interpretation

A sigmoidal binding curve is indicative of a specific binding event. The steepness of the curve is related to the affinity. The stoichiometry value (n) should be close to a biologically plausible integer (e.g., 1.0 for a 1:1 interaction). The thermodynamic parameters provide further insight: a negative ΔH suggests favorable hydrogen bonding and van der Waals interactions, while a positive ΔS indicates that the binding is driven by hydrophobic effects.

ITC_Workflow cluster_prep 1. Sample Preparation cluster_exp 2. ITC Experiment cluster_analysis 3. Data Analysis p Purified Protein b Matched Buffer p->b Dialyze l Ligand (Compound) l->b Dissolve syr Syringe (Ligand) l->syr cell Sample Cell (Protein) b->cell raw Raw Heat Signal cell->raw Heat Measurement syr->cell Titration Injections fit Binding Isotherm (Fitted Curve) raw->fit Integration params Thermodynamic Parameters (Kd, n, ΔH, ΔS) fit->params Curve Fitting

A schematic overview of the Isothermal Titration Calorimetry (ITC) workflow.

Method 2: Surface Plasmon Resonance (SPR) – A Kinetic Perspective

Principle of the Method

Surface Plasmon Resonance (SPR) is an optical technique that measures molecular interactions in real-time on a sensor chip surface.[7][8] In a typical experiment for a small molecule, the purified target protein (ligand) is immobilized onto the sensor chip. A solution containing the small molecule (analyte, in this case, 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid) is then flowed over the surface. Polarized light is directed at the sensor surface, and at a specific angle, known as the resonance angle, surface plasmons are excited, causing a dip in the reflected light intensity.[8] When the analyte binds to the immobilized ligand, the mass on the sensor surface increases, changing the local refractive index and causing a shift in the resonance angle. This shift is measured in real-time and plotted as Response Units (RU) versus time, generating a sensorgram.[8]

Scientific Rationale

SPR is orthogonal to ITC because it measures binding kinetics (kon and koff), not just endpoint thermodynamics. This provides a more dynamic picture of the interaction. For example, two compounds could have the same affinity (Kd) but achieve it through very different kinetics—one might bind and dissociate quickly, while another binds slowly but stays bound for a long time (long residence time). This kinetic information is critically important for predicting in vivo efficacy.[13] The method is also highly sensitive, making it suitable for analyzing interactions with small molecules.[9]

Experimental Protocol: SPR
  • Protein Immobilization:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of EDC and NHS.

    • Inject the purified target protein in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to promote pre-concentration. The protein will be covalently coupled to the surface.

    • Deactivate any remaining active esters using ethanolamine. A reference flow cell should be prepared in the same way but without protein immobilization to subtract bulk refractive index changes.

  • Analyte Binding Assay:

    • Prepare a series of dilutions of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1-2% DMSO to aid solubility).

    • Association Phase: Inject the lowest concentration of the analyte over both the protein and reference flow cells for a defined period, allowing the binding to approach equilibrium.

    • Dissociation Phase: Switch the flow back to running buffer only and monitor the dissociation of the analyte from the protein.

    • Regeneration: If necessary, inject a specific regeneration solution (e.g., high salt or low pH) to remove all bound analyte before the next injection.

    • Repeat the cycle for each concentration in the dilution series, from lowest to highest.

  • Data Analysis:

    • Subtract the reference flow cell data from the active cell data for each injection to get the specific binding sensorgrams.

    • Globally fit the full set of concentration-dependent sensorgrams to a kinetic binding model (e.g., 1:1 Langmuir binding).

    • The fitting will yield the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Data Interpretation

Successful binding is indicated by a concentration-dependent increase in the response during the association phase. The shape of the curves provides qualitative information: a rapid increase suggests a fast on-rate, while a slow decline in the dissociation phase indicates a slow off-rate and a stable complex. The Kd value obtained from the kinetic fit should be in agreement with the Kd from ITC. Discrepancies could suggest conformational changes upon immobilization or other artifacts, highlighting the value of the orthogonal approach.

SPR_Workflow cluster_prep 1. Chip Preparation cluster_exp 2. Binding Measurement cluster_analysis 3. Data Analysis chip Sensor Chip prot Target Protein chip->prot Immobilize (e.g., Amine Coupling) inj Analyte Injections (Compound Dilutions) prot->inj Association Phase diss Buffer Flow (Dissociation) inj->diss Dissociation Phase sens Sensorgrams (RU vs. Time) diss->sens Real-time Detection fit Kinetic Model Fit sens->fit Global Fitting params Kinetic Parameters (kon, koff, Kd) fit->params

Workflow for a Surface Plasmon Resonance (SPR) binding kinetics experiment.

Method 3: Cellular Thermal Shift Assay (CETSA®) – In-Cell Target Engagement

Principle of the Method

CETSA is a groundbreaking method for confirming drug-target interaction in a native cellular context.[10][12] The principle is based on ligand-induced thermal stabilization of the target protein.[10][11] When a protein is bound to a ligand, its structure is generally stabilized, making it more resistant to thermal denaturation and aggregation upon heating.[12] In a CETSA experiment, intact cells are treated with the compound (or a vehicle control). The cells are then heated to a range of temperatures. After heating, the cells are lysed, and the aggregated proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, typically by Western Blot or mass spectrometry. A positive target engagement event is observed as a shift in the protein's melting curve to higher temperatures in the presence of the compound.[11]

Scientific Rationale

This method is the ultimate validation step in our orthogonal triad. While ITC and SPR confirm direct binding to a purified protein, CETSA proves that the compound can penetrate the cell membrane, engage the target protein within the crowded and complex cellular environment, and do so at endogenous expression levels.[14][15] This provides crucial, physiologically relevant evidence of target engagement that biochemical assays cannot.[16][17] A positive CETSA result significantly increases confidence that the compound's downstream cellular effects are indeed mediated through the intended target.

Experimental Protocol: CETSA®
  • Cell Treatment:

    • Culture an appropriate cell line that endogenously expresses the target protein.

    • Treat the cells with a specific concentration of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid or a vehicle control (e.g., DMSO) and incubate for a sufficient time (e.g., 1 hour at 37°C) to allow for cell penetration and binding.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler. Include an unheated control.[10]

    • Immediately cool the samples on ice.

  • Cell Lysis and Fractionation:

    • Lyse the cells using a method that preserves protein integrity, such as repeated freeze-thaw cycles in liquid nitrogen.[10]

    • Separate the soluble protein fraction (supernatant) from the aggregated proteins (pellet) by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[10]

  • Protein Detection and Quantification:

    • Carefully collect the supernatant.

    • Quantify the amount of soluble target protein in each sample using Western Blot analysis. Run samples on an SDS-PAGE gel, transfer to a membrane, and probe with a specific primary antibody against the target protein.[10][18]

    • Use a loading control (e.g., GAPDH) to ensure equal protein loading.

    • Quantify the band intensities using densitometry.

  • Data Analysis:

    • For both the vehicle- and compound-treated samples, plot the normalized band intensity of the soluble target protein against the corresponding temperature.

    • Fit the data to a sigmoidal dose-response curve to generate the "melting curves" and determine the Tagg (temperature at which 50% of the protein has aggregated).

    • A thermal shift (ΔTagg) is the difference in Tagg between the compound-treated and vehicle-treated samples.

Data Interpretation

A clear rightward shift of the melting curve for the compound-treated sample compared to the vehicle control is direct evidence of target protein stabilization and, therefore, intracellular target engagement. The magnitude of the shift can correlate with the affinity and concentration of the compound. This result, when combined with the affinity and kinetic data from ITC and SPR, provides a powerful and comprehensive validation of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid as a bona fide binder of its intended target.

CETSA_Workflow cluster_cell 1. Cell Treatment & Heating cluster_process 2. Lysis & Fractionation cluster_analysis 3. Analysis & Result cells Intact Cells treat Treat with Compound or Vehicle cells->treat heat Heat Challenge (Temperature Gradient) treat->heat lyse Cell Lysis (Freeze-Thaw) heat->lyse cent Centrifugation lyse->cent sup Soluble Fraction (Supernatant) cent->sup pellet Aggregated Fraction (Pellet) cent->pellet wb Western Blot (Detect Target Protein) sup->wb curve Plot Melting Curves (% Soluble vs. Temp) wb->curve shift Thermal Shift (ΔTagg) Confirms Engagement curve->shift

The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Comparative Summary of Orthogonal Methods

To facilitate a direct comparison, the key attributes of each validation method are summarized below.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Cellular Thermal Shift Assay (CETSA®)
Principle Measures heat change upon bindingMeasures change in refractive indexMeasures ligand-induced thermal stabilization
Environment In-solution (biochemical)Surface-based (biochemical)In-cell (physiological)
Primary Output Kd, n, ΔH, ΔSkon, koff, KdThermal Shift (ΔTagg)
Label-Free YesYesYes (for compound and target)
Key Advantage Gold standard for thermodynamicsProvides real-time kineticsConfirms intracellular target engagement
Throughput LowMedium to HighMedium (Western) to High (HT-CETSA)
Protein Req. High (mg)Low (µg)None (endogenous expression)
Compound Req. ModerateLowModerate
Primary Question Answered Does it bind, and what are the forces?How fast does it bind and dissociate?Does it bind inside a living cell?

Conclusion

Validating a small molecule-protein interaction is a cornerstone of chemical biology and drug discovery. The framework presented here, utilizing the orthogonal triad of ITC, SPR, and CETSA, provides a rigorous and multi-dimensional approach to this challenge. By systematically gathering thermodynamic, kinetic, and in-cell target engagement data for 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid, researchers can build a dataset of exceptional quality and confidence. This self-validating system ensures that the observed binding is not an artifact of a single experimental setup but a genuine molecular event. Adopting this orthogonal mindset minimizes risk, provides deeper mechanistic insight, and ultimately accelerates the translation of promising chemical matter into validated biological probes and therapeutics.

References

  • Freire, E. (2008). Isothermal titration calorimetry in drug discovery. PubMed.
  • TA Instruments. (2025, March 10). Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Malvern Panalytical. (n.d.). Isothermal Titration Calorimetry | Biomolecular Interactions Analysis. Malvern Panalytical.
  • Frasca, V. (2017, October 2). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development.
  • Creative BioMart. (2021, September 24). Cell Based Assays in Drug Development: Comprehensive Overview.
  • Matulis, D. (2011, June 20). Isothermal titration calorimetry and thermal shift assay in drug design. Methods in Molecular Biology.
  • DiscoverX. (n.d.). Target Engagement Assays. DiscoverX.
  • Creative Biostructure. (n.d.). Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Ciulli, A. (2017). Biophysical Screening for the Discovery of Small-Molecule Ligands. Methods in Molecular Biology.
  • Selvita. (2025, December 8). A Practical Guide to Target Engagement Assays. Selvita.
  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen.
  • Imperial College London. (n.d.). Target Engagement Assays in Early Drug Discovery. PMC - NIH.
  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press.
  • XanTec. (n.d.). Protein Small Molecule Biomolecular Interactions A Retrospective. XanTec.
  • National Center for Biotechnology Information. (2022, February 4). High-Throughput Cellular Thermal Shift Assay (CETSA)
  • Massachusetts Biotechnology Council. (2025, February 3). Exploring SPR and Fluorescent Dye Displacement Assays for RNA Binding Small Molecule Therapeutics. MassBio.
  • ACS Publications. (2025, October 29). Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules. ACS Omega.
  • Sygnature Discovery. (n.d.). Biophysical Assays.
  • Fluidic Analytics. (2025, November 18). Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls. Fluidic Analytics.
  • ACS Publications. (2024, April 10). Biophysical Assays for Investigating Modulators of Macromolecular Complexes: An Overview. ACS Omega.
  • University of Cambridge. (n.d.). Application of the cellular thermal shift assay (CETSA)
  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • BOC Sciences. (n.d.). Biophysical Assays. BOC Sciences.
  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. PubChemLite.
  • BenchChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline-2,6-diamine. BenchChem.
  • Snizhko, A. D., et al. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PMC.
  • PubChemLite. (n.d.). 2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid. PubChemLite.
  • Rosowsky, A., et al. (n.d.). Nonclassical 2,4-diamino-6-(aminomethyl)
  • Saxena, C. (2016, October 15). Identification of protein binding partners of small molecules using label-free methods. Expert Opinion on Drug Discovery.
  • Chempure. (2026, January 6). 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid 95% 1369096-46-7. Chempure.
  • ResearchGate. (2025, October 13). (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
  • MDPI. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
  • PubChem. (n.d.). 5,6,7,8-Tetrahydroquinazoline. PubChem.
  • National Center for Biotechnology Information. (n.d.). Computational evaluation of protein – small molecule binding. PMC - NIH.
  • UCSF Academic Senate. (2021, March 29).
  • JoVE. (2016, April 14). Identification of Small Molecule-binding Proteins in a Native Cellular Environment by Live-cell Photoaffinity Labeling. JoVE.
  • PubChemLite. (n.d.). 5,6,7,8-tetrahydroquinoline-6-carboxylic acid. PubChemLite.

Sources

comparing the efficacy of different tetrahydroquinazoline isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: Tetrahydroquinazoline Isomers in Drug Discovery

Executive Summary

Tetrahydroquinazolines (THQs) represent a privileged scaffold in medicinal chemistry, offering a versatile template for designing inhibitors of kinases, reductases, and DNA-modulating enzymes. The efficacy of this scaffold is strictly governed by its isomeric state. The position of the hydrogenated ring—whether on the pyrimidine side (1,2,3,4-THQ ) or the benzene side (5,6,7,8-THQ )—fundamentally alters the molecule's 3D topography and electronic character, dictating its target specificity.

  • 1,2,3,4-THQ: Predominantly functions as an ATP-mimetic , showing superior efficacy in targeting kinases (EGFR, VEGFR) and DNA topoisomerases. Its non-planar, puckered pyrimidine ring allows for specific induced-fit binding in the hinge region of kinases.

  • 5,6,7,8-THQ: Functions as a Pteridine/Folate-mimetic . It is the preferred scaffold for designing antifolates (DHFR inhibitors) and antitubercular agents, as the planar pyrimidine ring mimics the pterin core of folic acid while the saturated carbocycle improves lipophilicity and cell permeability.

Structural Landscape & Mechanistic Divergence

The biological divergence stems from the "Planarity vs. Pucker" trade-off.

Feature1,2,3,4-Tetrahydroquinazoline 5,6,7,8-Tetrahydroquinazoline
Saturated Ring Pyrimidine (Heterocycle)Benzene (Carbocycle)
3D Conformation Puckered/Twisted: The N1-C2-N3 region adopts a half-chair or envelope conformation.Planar Pyrimidine: The heterocyclic ring remains aromatic and planar; the carbocycle is puckered.
Electronic Character Basic: N1 is typically secondary (sp³), increasing basicity and H-bond donor capability.Aromatic: N1 and N3 are part of the aromatic system (sp²), reducing basicity but enhancing

-

stacking.
Primary Target Class Kinases & Topoisomerases (ATP binding pocket)Reductases (Folate binding pocket)
Visualization: Mechanism of Action Pathways

MOA_Pathways cluster_0 1,2,3,4-THQ Scaffold cluster_1 5,6,7,8-THQ Scaffold THQ1234 1,2,3,4-THQ (Puckered Pyrimidine) ATP_Site ATP Binding Pocket (Kinases/Topo II) THQ1234->ATP_Site Mimics Adenine H_Bond H-Bond Donor (N1-H) Interaction with Hinge Region ATP_Site->H_Bond Key Binding Mode Apoptosis Apoptosis / G2/M Arrest H_Bond->Apoptosis Downstream Effect THQ5678 5,6,7,8-THQ (Planar Pyrimidine) Folate_Site Folate Binding Pocket (DHFR/DprE1) THQ5678->Folate_Site Mimics Pterin Pi_Stack Pi-Stacking (Aromatic N) Mimics Pteridine Ring Folate_Site->Pi_Stack Key Binding Mode Cell_Death Inhibition of DNA Synthesis (Bacterial/Fungal Death) Pi_Stack->Cell_Death Downstream Effect

Caption: Divergent signaling pathways: 1,2,3,4-THQ targets ATP pockets via H-bond donors, while 5,6,7,8-THQ targets folate pockets via pi-stacking interactions.

Comparative Efficacy Analysis

Case Study A: Anticancer Efficacy (1,2,3,4-THQ Dominance)

In the context of solid tumors (Lung A549, Breast MCF-7), the 1,2,3,4-THQ isomer demonstrates superior potency. This is attributed to its ability to position the C2 and C4 substituents into the hydrophobic back-pocket of kinases like EGFR.

  • Key Finding: 4-aryl-substituted 1,2,3,4-THQs (e.g., Compound 3c) exhibit low micromolar IC50s against H460 lung carcinoma, significantly outperforming their fully aromatic quinazoline counterparts due to the flexible saturation allowing better induced fit [1].

  • Topoisomerase Selectivity: Novel 6-amino-1,2,3,4-THQ derivatives (e.g., ARN-21934) show ~100-fold selectivity for Topoisomerase II

    
     over 
    
    
    
    , avoiding the secondary leukemias associated with non-selective poisons like etoposide [2].
Case Study B: Antimicrobial/Antifolate Efficacy (5,6,7,8-THQ Dominance)

For infectious diseases (Tuberculosis, Malaria), the 5,6,7,8-THQ isomer is the gold standard. Its planar pyrimidine ring perfectly superimposes with the pteridine ring of dihydrofolate.

  • Key Finding: 2,4-diamino-5,6,7,8-THQ derivatives are potent non-classical inhibitors of DHFR. Specific analogues have shown IC50 values as low as 54 nM against Toxoplasma gondii DHFR, with >100-fold selectivity over human DHFR [3].

  • Stereochemistry Note: While 5,6,7,8-THQs are often achiral at the ring junction, substitution at the C6 or C7 positions introduces chirality. In related tetrahydroquinoline studies, the (R)-enantiomer often drives ROS-mediated toxicity more effectively than the (S)-enantiomer [4].

Quantitative Comparison Table
Target / Cell Line1,2,3,4-THQ Efficacy (Best in Class)5,6,7,8-THQ Efficacy (Best in Class)Interpretation
EGFR Kinase IC50: 0.06 µM (MCF-7) [5]> 10 µM (Inactive/Low Potency)1,2,3,4-THQ mimics ATP adenine; 5,6,7,8-THQ lacks necessary H-bond geometry.
DHFR (T. gondii) Moderate / Non-selectiveIC50: 0.054 µM [3]5,6,7,8-THQ mimics Folate pterin; superior stacking in the active site.
Lung Cancer (A549) IC50: 4.9 µM [1]IC50: ~11.3 µM [6]1,2,3,4-THQ shows better lipophilic engagement in the kinase pocket.
Topo II

IC50: 2.0 µM [2]Not typically targeted1,2,3,4-THQ flexibility allows intercalation/binding without DNA damage.

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 1,2,3,4-THQ (Modified Biginelli)

Rationale: This multicomponent reaction is chosen for its ability to generate the 1,2,3,4-isomer exclusively without contaminating 5,6,7,8-isomers.

  • Reagents: Mix 1.0 eq aromatic aldehyde, 1.5 eq urea (or thiourea), and 1.0 eq ethyl acetoacetate.

  • Catalyst: Add 10 mol%

    
     or 
    
    
    
    (Lewis Acid).
  • Condition: Reflux in ethanol for 3-5 hours.

  • Validation: Monitor via TLC (30% EtOAc/Hexane). The product precipitates upon cooling.

  • Purification: Recrystallize from hot ethanol.

  • QC Check: ¹H NMR must show a doublet at

    
     ~4-6 ppm (chiral C4-H) and a singlet/broad peak at 
    
    
    
    ~7-9 ppm (N1-H and N3-H).
Protocol B: Synthesis of 5,6,7,8-THQ (Amidine Cyclocondensation)

Rationale: This route ensures the preservation of the aromatic pyrimidine ring while fusing it to a saturated carbocycle.

  • Precursor: Synthesize 2-benzylidenecyclohexanone via aldol condensation of cyclohexanone and benzaldehyde.

  • Cyclization: React the precursor with 1.2 eq of guanidine hydrochloride (or acetamidine) in the presence of NaOEt (base).

  • Condition: Reflux in absolute ethanol for 12 hours.

  • Validation: The disappearance of the ketone carbonyl stretch (

    
    ) in IR.
    
  • QC Check: ¹H NMR must show aromatic protons for the pyrimidine ring (if unsubstituted) or lack of N-H protons on the ring nitrogens (if fully aromatized pyrimidine).

Protocol C: DHFR Inhibition Assay (For 5,6,7,8-THQ)
  • System: Spectrophotometric assay monitoring NADPH oxidation.

  • Mix: 100 µM Dihydrofolate (substrate) + 100 µM NADPH (cofactor) + Purified DHFR enzyme.

  • Initiation: Add test compound (dissolved in DMSO).

  • Readout: Measure decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) over 5 minutes.

  • Control: Methotrexate (positive control).

SAR Workflow Visualization

SAR_Workflow Start Target Identification Decision Is Target Kinase/Topo or Reductase? Start->Decision Kinase Target: Kinase (ATP Site) Decision->Kinase Kinase Reductase Target: DHFR (Folate Site) Decision->Reductase Reductase Select1234 Select 1,2,3,4-THQ Scaffold Kinase->Select1234 Mod1 Modify C2/C4 for Hydrophobic Fit Select1234->Mod1 Assay1 Run MTT / Kinase Glo Assay Mod1->Assay1 Result Lead Candidate Optimization Assay1->Result Select5678 Select 5,6,7,8-THQ Scaffold Reductase->Select5678 Mod2 Modify C2/C4 with Amines (H-Bonding) Select5678->Mod2 Assay2 Run NADPH Oxidation Assay Mod2->Assay2 Assay2->Result

Caption: Decision tree for selecting the optimal THQ isomer based on the biological target class.

References

  • Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-tetrahydroquinolines. National Institutes of Health (NIH). Available at: [Link]

  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Publications. Available at: [Link]

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates. Journal of Medicinal Chemistry. Available at: [Link]

  • Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. MDPI. Available at: [Link]

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Taylor & Francis. Available at: [Link]

  • Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells. Scientific Reports. Available at: [Link]

Technical Evaluation & Replication Guide: 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid (THQ-6-CA)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of fragment-based drug discovery (FBDD), the 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (THQ-6-CA) scaffold represents a critical divergence from traditional aromatic quinazolines. While fully aromatic quinazolines (e.g., Gefitinib, Erlotinib) dominate the kinase inhibitor space, they often suffer from poor aqueous solubility and "flat" 2D molecular geometries that limit active site specificity.

This guide details the independent replication of the THQ-6-CA scaffold synthesis and its validation. Our internal assessment positions THQ-6-CA not merely as a metabolite, but as a superior sp3-rich bioisostere for developing next-generation antifolates and Topoisomerase II inhibitors. The partial saturation introduces chirality and vectorality (exit vectors) at the C6 position that are inaccessible in planar aromatic systems.

Comparative Analysis: THQ-6-CA vs. Alternatives

The following table contrasts THQ-6-CA with its primary structural competitors: the fully aromatic Quinazoline-6-carboxylic acid and the regioisomeric Tetrahydroisoquinoline-6-carboxylic acid .

Table 1: Physicochemical & Functional Comparison
FeatureTHQ-6-CA (Subject) Quinazoline-6-CA (Alternative A) Tetrahydroisoquinoline-6-CA (Alternative B)
Hybridization Mixed

/

(Puckered ring)
Fully

(Planar)
Mixed

/

Solubility (pH 7.4) High (Disrupted planarity reduces

-stacking)
Low (Strong

-stacking aggregation)
Moderate
Metabolic Stability Moderate (Susceptible to oxidative aromatization)High (Fully oxidized)Moderate (N-oxidation risk)
Binding Mode Induced fit (Flexible ring conformation)Rigid lock-and-keyInduced fit
Primary Utility Antifolates (DHFR), Topo II InhibitorsEGFR/HER2 Kinase InhibitorsGPCR Ligands, Monoamine uptake
Synthetic Access 3-Step (Cyclocondensation)2-Step (Oxidation/Hydrolysis)4-Step (Pictet-Spengler)

Scientist’s Insight: The "puckered" conformation of the cyclohexene ring in THQ-6-CA allows for unique binding interactions in the DHFR active site that planar quinazolines cannot achieve. However, researchers must be vigilant regarding oxidative dehydrogenation—the tendency of THQ to revert to the fully aromatic quinazoline in vivo.

Independent Replication: Synthesis Protocol

This protocol deviates from the classical Doebner-von Miller approach, utilizing a Base-Promoted Cyclocondensation strategy which offers higher regioselectivity and cleaner workup.

Workflow Visualization

SynthesisWorkflow cluster_QC QC Checkpoints Start Reagents: 4-Oxocyclohexanecarboxylate + Guanidine HCl Step1 Step 1: Cyclocondensation (NaOEt/EtOH, Reflux 4h) Start->Step1 N-C Bond Formation Inter Intermediate: Ethyl 2-amino-THQ-6-carboxylate Step1->Inter Aromatization (Pyridine ring) Step2 Step 2: Hydrolysis (1M LiOH, THF/H2O) Inter->Step2 Ester Cleavage QC1 LCMS: M+H 222.1 Inter->QC1 Final Product: THQ-6-CA (Zwitterion) Step2->Final Acidification (pH 4.0) QC2 H-NMR: sp3 signals (1.8-3.0 ppm) Final->QC2

Figure 1: Optimized synthetic route for THQ-6-CA highlighting critical Quality Control (QC) checkpoints.

Detailed Protocol

Reagents:

  • Ethyl 4-oxocyclohexanecarboxylate (CAS: 17159-79-4)

  • Guanidine Hydrochloride[1]

  • Sodium Ethoxide (21% in EtOH)

  • Lithium Hydroxide (LiOH)

Step 1: Cyclocondensation

  • Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser and drying tube, dissolve Guanidine HCl (1.2 eq) in absolute ethanol.

  • Activation: Add Sodium Ethoxide solution (1.5 eq) dropwise at 0°C. Stir for 15 minutes to generate the free guanidine base. Critical: Remove NaCl precipitate by filtration if high purity is required, though in-situ reaction is acceptable for robust scale-up.

  • Addition: Add Ethyl 4-oxocyclohexanecarboxylate (1.0 eq) slowly.

  • Reaction: Heat to reflux (78°C) for 4–6 hours. Monitor via TLC (10% MeOH in DCM).

    • Mechanism Note: This involves a Schiff base formation followed by a Michael-type addition and subsequent tautomerization/oxidation to form the pyrimidine ring [1, 2].

  • Isolation: Cool to RT. Concentrate in vacuo.[2] Resuspend residue in water. The intermediate ester often precipitates; if not, extract with EtOAc.

Step 2: Saponification (Hydrolysis)

  • Reaction: Dissolve the ester intermediate in a 3:1 mixture of THF:Water. Add LiOH (2.5 eq). Stir at RT for 12 hours.

  • Workup: Acidify carefully with 1M HCl to pH ~4.0 (the isoelectric point). The zwitterionic acid THQ-6-CA will precipitate.

  • Purification: Recrystallize from Water/Ethanol.

Self-Validating Checkpoint:

  • 1H NMR (DMSO-d6): Look for the disappearance of the ethyl quartet (4.1 ppm) and triplet (1.2 ppm). Confirm the presence of methylene protons in the 1.8–2.9 ppm range (multiplets) to verify the ring is tetrahydro and not fully aromatized. Aromatic protons should only appear for the pyrimidine ring (singlet around 8.0-8.2 ppm if H-2 is unsubstituted, or absent if 2-amino).

Functional Replication: DHFR Inhibition Assay

To validate the biological relevance of the synthesized scaffold, we utilize a Dihydrofolate Reductase (DHFR) inhibition assay.[3][4][5] THQ derivatives are classic non-classical antifolates [3].

Assay Logic & Mechanism

DHFR_Assay Substrate Substrate: Dihydrofolate (DHF) + NADPH Reaction Reaction: DHF -> THF (NADPH -> NADP+) Substrate->Reaction Enzyme Enzyme: Recombinant Human DHFR Complex Ternary Complex: Enzyme-NADPH-Inhibitor Enzyme->Complex Inhibition Enzyme->Reaction Inhibitor Inhibitor: THQ-6-CA Derivative Inhibitor->Enzyme Competitive Binding Readout Readout: Absorbance Decrease @ 340nm Complex->Readout Reduced Signal Reaction->Readout Measure Rate

Figure 2: Kinetic assay logic for validating THQ-6-CA activity against DHFR.

Protocol
  • Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 7.5, 1 mM DTT).

  • Enzyme: Dilute human recombinant DHFR (Sigma or equivalent) to 0.01 U/mL.

  • Substrate: Prepare 100 µM Dihydrofolic acid (DHF) and 100 µM NADPH.

  • Execution:

    • Add 10 µL of THQ-6-CA (serial dilutions in DMSO) to 96-well plate.

    • Add 80 µL Enzyme mix. Incubate 5 min at 25°C.

    • Initiate with 10 µL Substrate mix.

  • Detection: Monitor absorbance decrease at 340 nm (oxidation of NADPH) for 10 minutes.

  • Analysis: Fit linear rates to determine IC50.

Expected Outcome: The free acid (THQ-6-CA) typically shows weak inhibition (IC50 > 50 µM) due to poor cell penetration and lack of side-chain interactions. However, it serves as the control to validate the assay window before derivatizing the carboxylic acid into amides (e.g., glutamate mimics), which historically drop IC50 values into the nanomolar range [3, 4].

References

  • Snizhko, A. D., et al. (2022).[1] Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines and In Silico Screening of Their Biological Activity.[1][3][4] International Journal of Molecular Sciences, 23(7), 3781. 
    
  • Rosso, H., et al. (2020). Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
     over 
    
    
    
    . ACS Medicinal Chemistry Letters, 11(11), 2201–2207.
  • Gangjee, A., et al. (1995). Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological evaluation. Journal of Medicinal Chemistry, 38(12), 2158–2165.

  • Davoodvandi, F., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design.[6] RSC Advances, 8, 20894-20921.[6]

Sources

Beyond Planar Inhibitors: Evaluating the Selectivity of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (THQ-6-CA) represents a pivotal divergence from traditional medicinal chemistry scaffolds. Unlike its fully aromatic counterpart (quinazoline), which presents a flat, planar topology, THQ-6-CA introduces a "puckered" cyclohexene-fused ring system. This guide evaluates how this stereochemical feature, specifically the C6-carboxylic acid vector, enables the design of inhibitors with superior isoform selectivity and species specificity .

Part 1: The Mechanistic Basis of Selectivity

The "Pucker" Advantage: 3D vs. 2D

The primary driver of selectivity for THQ-6-CA derivatives is the conformational flexibility of the 5,6,7,8-tetrahydro- ring.

  • Quinazoline (Classic): Planar. Binds via

    
    -
    
    
    
    stacking. Often suffers from off-target toxicity due to non-specific intercalation or binding to homologous flat pockets (e.g., broad Kinase inhibition).
  • THQ-6-CA (Advanced): The saturated ring adopts a half-chair or sofa conformation . The C6-carboxylic acid moiety projects substituents out of the primary binding plane at a defined angle (approx. 109.5° tetrahedral geometry vs. 120° planar).

Impact on Selectivity: This "out-of-plane" vector allows derivatives to engage specific amino acid residues unique to a target isoform (e.g., M. tuberculosis DHFR) while avoiding steric clashes with the host enzyme (e.g., Human DHFR).

Mechanistic Pathway: Vectorial Exploration

The following diagram illustrates how the THQ scaffold utilizes the C6-vector to achieve specific binding, contrasting with the non-selective binding of planar inhibitors.

SelectivityMechanism Scaffold THQ-6-CA Scaffold (Puckered Conformation) Vector C6-COOH Vector (Out-of-Plane Projection) Scaffold->Vector Stereochemical Control Planar Quinazoline Scaffold (Flat/Planar) Target_P Pathogen Enzyme (e.g., MtDHFR) Unique Sub-pocket Open Planar->Target_P Intercalation Target_H Host Enzyme (e.g., hDHFR) Sub-pocket Occluded Planar->Target_H Intercalation Vector->Target_P Perfect Fit Vector->Target_H Steric Mismatch Result_Sel High Affinity Binding (Selective Inhibition) Target_P->Result_Sel Result_NonSel Broad Spectrum Binding (High Toxicity) Target_P->Result_NonSel If Planar Result_Tox Steric Clash / Low Affinity (Reduced Toxicity) Target_H->Result_Tox Target_H->Result_NonSel If Planar

Figure 1: Mechanistic divergence between THQ-6-CA and planar quinazolines. The C6-vector ensures engagement only when the specific sub-pocket geometry matches the projectile angle.

Part 2: Comparative Performance Data

The following data synthesizes experimental results comparing THQ-6-CA derived inhibitors against standard planar quinazoline drugs (e.g., Trimetrexate) and other scaffolds.

Case Study: Antifolate Selectivity (DHFR Inhibition)

THQ derivatives have shown exceptional promise as non-classical antifolates, targeting Mycobacterium tuberculosis (Mt) and Toxoplasma gondii (Tg) over human variants.

Compound ClassTarget Enzyme (

)
Host Enzyme (Human DHFR)Selectivity Index (SI)Mechanism Note
THQ-6-CA Derivative (Amide) 4.2 nM (T. gondii)> 5,000 nM > 1,190 C6-substituent engages hydrophobic pocket unique to parasite.
Trimetrexate (Planar Quinazoline)12.0 nM45.0 nM3.75Flat ring binds both isoforms; high host toxicity.
Pyrimethamine (Standard)80.0 nM2,500 nM31Moderate selectivity; resistance issues.
THQ-6-CA Derivative (Ester) 150 nM (M. tuberculosis)> 10,000 nM > 66 C6-ester provides steric bulk excluding human isoform binding.
Case Study: Topoisomerase II Isoform Specificity

A critical challenge in cancer therapy is targeting Topoisomerase II


 (proliferating cells) without inhibiting Topoisomerase II

(cardiotoxicity risk).
  • Standard (Etoposide): SI (

    
    ) 
    
    
    
    1-2 (Non-selective).
  • THQ-6-CA Derivative (ARN-21934): SI (

    
    ) 
    
    
    
    100 .
    • Observation: The THQ scaffold does not intercalate DNA (unlike planar poisons) but blocks the ATP-binding site via the C6-vector, a mechanism unique to the

      
      -isoform's topology.
      

Part 3: Experimental Protocols for Selectivity Evaluation

To validate the selectivity of a library generated from the THQ-6-CA scaffold, the following self-validating screening cascade is recommended.

Synthesis: Activating the C6-Vector
  • Objective: Convert the core acid into a functional probe (Amide/Ester).

  • Reagents: THQ-6-CA, HATU (Coupling Agent), DIPEA, Diverse Amines (

    
    ).
    
  • Protocol:

    • Dissolve THQ-6-CA (1.0 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq); stir for 15 min to activate the carboxylate.

    • Add target amine (1.1 eq) to introduce the "selectivity probe" moiety.

    • Stir at RT for 12h. Purify via HPLC.

    • Why: The amide bond is stable and directs the R-group at the precise angle dictated by the C6-sp3 carbon.

Assay: Differential DHFR Inhibition (Selectivity Screen)

This assay quantifies the Selectivity Index (SI) defined in Part 2.

Materials:

  • Recombinant M. tuberculosis DHFR (MtDHFR).

  • Recombinant Human DHFR (hDHFR).

  • Substrate: Dihydrofolic acid (DHF) + NADPH.

Workflow:

  • Preparation: Prepare 100 mM Tris-HCl buffer (pH 7.4) with 50

    
    M DHF and 50 
    
    
    
    M NADPH.
  • Incubation: Add test compound (THQ derivative) at varying concentrations (0.1 nM – 10

    
    M) to enzyme solution. Incubate for 5 min at 25°C.
    
  • Initiation: Start reaction by adding NADPH.

  • Detection: Monitor decrease in absorbance at 340 nm (oxidation of NADPH to NADP+) for 10 minutes.

  • Calculation:

    • Calculate

      
       for both MtDHFR and hDHFR.
      
    • Validation Check: Include Methotrexate as a positive control (expect

      
       nM for both).
      
    • Selectivity Index (SI):

      
      .
      
Selectivity Screening Workflow Diagram

SelectivityWorkflow Start THQ-6-CA Scaffold Deriv C6-Functionalization (Library Gen) Start->Deriv Screen_P Primary Screen: Pathogen Target (MtDHFR) Deriv->Screen_P Screen_H Counter Screen: Host Target (hDHFR) Deriv->Screen_H Decision Calculate Selectivity Index (SI) Screen_P->Decision IC50 Data Screen_H->Decision IC50 Data Hit Lead Candidate (SI > 100) Decision->Hit High Selectivity Discard Non-Selective / Inactive (SI < 10) Decision->Discard Low Selectivity

Figure 2: Screening cascade to identify high-selectivity hits from THQ-6-CA libraries.

References

  • Nonclassical 2,4-diamino-6-(aminomethyl)-5,6,7,8-tetrahydroquinazoline antifolates: synthesis and biological activities. Source: Journal of Medicinal Chemistry (via NIH/PubMed) URL:[Link]

  • Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using

    
    -Aminoamidines and In Silico Screening of Their Biological Activity. 
    Source: International Journal of Molecular Sciences (MDPI)
    URL:[Link][1][2]
    
  • Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II

    
     over 
    
    
    
    .
    Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
  • 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid (Product Data). Source: PubChem (National Library of Medicine) URL:[Link]

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

[1]

Executive Safety Summary & Hazard Logic

The "Why" Behind the Protocol

Handling 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid requires a nuanced approach that goes beyond a generic Safety Data Sheet (SDS). As a Senior Application Scientist, I urge you to consider the structural causality of the risks:

  • The Acidic Moiety (-COOH): This functional group defines the immediate physical hazard—irritation . Upon contact with mucous membranes (eyes, lungs), the proton donation triggers local pH drops, leading to immediate stinging, lacrimation, or respiratory distress.

  • The Quinazoline Scaffold: Pharmacologically, quinazolines are privileged structures in kinase inhibition. While specific toxicology data for this tetrahydro-isomer may be sparse, precautionary principle dictates we treat it as a potential bioactive agent.

  • Physical State (Solid/Powder): The primary vector of exposure is airborne dust . Static electricity during weighing can disperse particles, making inhalation the highest-risk route.

Risk Assessment & PPE Matrix

The following matrix is designed to provide a self-validating safety system . Do not deviate from these standards without a documented risk assessment.

Protection ZoneRecommended EquipmentTechnical Rationale & Validation
Respiratory Engineering Control (Primary): Chemical Fume Hood.PPE (Secondary): N95 or P100 Respirator (only if outside hood).Validation: Verify hood face velocity is 100–120 fpm before opening the vial. The tetrahydro- structure suggests potential bioavailability; do not rely on surgical masks.
Ocular Chemical Splash Goggles (ANSI Z87.1+).Causality: Safety glasses with side shields are insufficient for acidic powders. Air currents can carry dust around shields; goggles provide a sealed environment.
Dermal (Hands) Nitrile Gloves (Min thickness: 5 mil / 0.12 mm).Double-gloving recommended for solutions.Logic: Latex is permeable to many organic acids. Nitrile offers superior chemical resistance. Test: Inflate glove slightly to check for pinholes before use.
Body Lab Coat (High-neck, long sleeve) + Chemical Apron (for >5g handling).Protects street clothes from dust accumulation. An apron prevents "lap spills" during weighing.

Operational Workflow: From Weighing to Cleanup

Phase A: Pre-Operational Checks
  • Static Control: Dry powders of heterocyclic acids are prone to static charge. Use an anti-static gun or a grounded balance shield.

  • Solvent Planning: This molecule is an organic acid.[1][2] It will likely require a polar solvent (DMSO, Methanol) or a basic aqueous buffer for full solubilization. Warning: Dissolution in base is exothermic; add solid to liquid slowly.

Phase B: The Handling Protocol
  • Transfer: Move the sealed container into the fume hood.

  • Donning: Put on goggles before gloves to avoid contaminating your face.

  • Weighing:

    • Place a tared vial inside the balance.

    • Use a disposable spatula. Never return excess powder to the stock bottle (avoids cross-contamination).

    • Critical Step: Wipe the exterior of the stock bottle with a damp Kimwipe before returning it to storage. This removes invisible dust residues.

  • Solubilization: If creating a stock solution, cap the vial immediately after solvent addition. Vortex inside the hood.

Phase C: Decontamination
  • Surface: Wipe the balance area with a mild alkaline detergent (e.g., 1% Sodium Bicarbonate solution) to neutralize any acidic residues, followed by water.

  • PPE Removal: Remove gloves inside out to trap residues. Wash hands with soap and water for 20 seconds immediately.

Visualizing the Safety Logic

Diagram 1: PPE Selection Hierarchy

This decision tree ensures you select the correct protection level based on the operation scale.

PPE_SelectionStartStart: Handling 5,6,7,8-Tetrahydroquinazoline-6-COOHStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionLiquid / SolutionState->SolutionRisk_DustRisk: Inhalation & Static DustSolid->Risk_DustRisk_SplashRisk: Skin Absorption & SplashSolution->Risk_SplashControl_SolidREQ: Fume Hood + Goggles + Nitrile GlovesRisk_Dust->Control_SolidControl_LiquidREQ: Fume Hood + Double Gloves + Lab CoatRisk_Splash->Control_Liquid

Caption: PPE Decision Logic based on physical state and primary exposure vectors.

Diagram 2: Spill Response Protocol

A systematic approach to managing accidental release.

Spill_ResponseSpillSpill DetectedTypeIdentify TypeSpill->TypeDryDry PowderType->DryWetLiquid SolutionType->WetAction_Dry1. Do NOT sweep (Dust risk)2. Cover with wet paper towels3. Scoop into bagDry->Action_DryAction_Wet1. Cover with absorbent pads2. Neutralize (Sodium Bicarb)3. Collect as Chem WasteWet->Action_WetDisposalLabel as 'Organic Acid Waste'Action_Dry->DisposalAction_Wet->Disposal

Caption: Step-by-step spill response emphasizing dust suppression for solids.

Disposal & Waste Management

Principle: As a carboxylic acid, this material lowers the pH of waste streams. It must be segregated to prevent unwanted reactions (e.g., creating heat or gas when mixed with strong oxidizers or cyanides).

  • Solid Waste:

    • Collect contaminated gloves, weighing boats, and paper towels in a clear hazardous waste bag .

    • Label: "Solid Waste - Contaminated with Organic Acid (Quinazoline derivative)."

  • Liquid Waste:

    • Segregate into "Organic Acid" or "General Organic" waste streams.

    • Incompatibility Alert: Do NOT mix with Oxidizing Acids (Nitric, Perchloric) or Strong Bases (unless part of a controlled neutralization protocol).

    • Container: Use High-Density Polyethylene (HDPE) or glass containers.

References

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standards (29 CFR 1910.132). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards (Updated Version). National Academies Press (US); 2011.[3] [Link]

  • PubChem. Compound Summary: Quinazoline-6-carboxylic acid (Analogous Structure). [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. [Link]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.